Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGPZXTXRKHKH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS Number: 259729-55-0), a molecule of significant interest in medicinal chemistry and organic synthesis. By dissecting its structural components—the pyridine N-oxide moiety and the ethyl acrylate chain—we can infer its reactivity, potential biological activities, and promising applications in drug discovery and materials science. This document serves as a foundational resource for researchers looking to explore the unique properties of this compound.
Molecular Structure and Physicochemical Properties
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a heterocyclic compound featuring a pyridine N-oxide ring substituted at the 2-position with an ethyl acrylate group. This unique combination of a highly polar, aromatic N-oxide and a reactive α,β-unsaturated ester dictates its chemical behavior and potential utility.
Structural Features
The core of the molecule is the pyridine N-oxide ring. The N-oxide functional group significantly alters the electronic properties of the parent pyridine ring. It acts as a strong π-donor through resonance, which increases the electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor due to the electronegativity of the oxygen atom.[1] This dual nature makes the ring susceptible to both electrophilic and nucleophilic attack.[1][2][3] The ethyl acrylate moiety is a well-known Michael acceptor, prone to conjugate addition reactions, and a reactive monomer in polymerization processes.[4][5][6]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 259729-55-0 | [4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [4] |
| Molecular Weight | 193.2 g/mol | [4] |
| Melting Point | 68-69 °C | [4] |
| Boiling Point (Predicted) | 400.1 ± 20.0 °C | [4] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [4] |
| Appearance | Light Yellow Solid | [5] |
| Storage | 2-8°C Refrigerator | [5] |
Synthesis and Manufacturing
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections can be envisioned:
-
Formation of the C=C bond from a pyridine N-oxide precursor: This approach would involve reacting a suitable 2-substituted pyridine N-oxide with a two-carbon unit that can form the acrylate.
-
N-oxidation of a pre-formed pyridinyl acrylate: This strategy would involve synthesizing Ethyl 3-(2-pyridinyl)acrylate first, followed by oxidation of the pyridine nitrogen.
Diagram: Proposed Synthetic Strategies
Caption: Plausible synthetic routes to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Detailed Experimental Protocols (Hypothetical)
Protocol 2.2.1: Synthesis via Knoevenagel Condensation (Strategy 1)
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[7]
-
Reactant Preparation: To a solution of pyridine-2-carboxaldehyde N-oxide in a suitable solvent (e.g., ethanol), add ethyl acetate and a catalytic amount of a weak base such as piperidine or pyridine.[8]
-
Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired product.
Protocol 2.2.2: Synthesis via Heck Reaction (Strategy 1)
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][10][11]
-
Reactant Preparation: In a reaction vessel, combine 2-halopyridine N-oxide (e.g., 2-bromopyridine N-oxide), ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in an appropriate solvent (e.g., DMF or acetonitrile).
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time. Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.
Protocol 2.2.3: N-Oxidation (Strategy 2)
Pyridine N-oxides are commonly synthesized by the oxidation of the corresponding pyridine.[12][13][14][15]
-
Reactant Preparation: Dissolve Ethyl 3-(2-pyridinyl)acrylate in a suitable solvent such as dichloromethane or acetic acid.
-
Reaction: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise at a controlled temperature (typically 0-25 °C).[13][16] The reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the excess oxidizing agent is quenched. The mixture is then washed with a basic solution (e.g., saturated sodium bicarbonate) and the organic layer is separated, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Chemical Reactivity and Mechanism of Action
The reactivity of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is governed by the interplay between the pyridine N-oxide ring and the ethyl acrylate side chain.
Reactivity of the Pyridine N-Oxide Moiety
The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions.[2][3] This allows for further functionalization of the aromatic core. The N-oxide can also be deoxygenated using reducing agents like PCl₃ or (MeO)₃P to yield the corresponding pyridine derivative.[17]
Reactivity of the Ethyl Acrylate Moiety
The α,β-unsaturated ester is a classic Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of nucleophiles.[6] It can also participate in cycloaddition reactions, such as the Diels-Alder reaction where it acts as a dienophile.[6] Furthermore, the double bond can be reduced, and the ester can be hydrolyzed or transesterified.
Diagram: Key Reaction Pathways
Caption: Potential chemical transformations of the title compound.
Potential Applications in Research and Drug Development
The unique structural features of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide suggest a range of potential applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Pharmacology
Heterocyclic N-oxides are a class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[18][19][20] The N-oxide moiety can act as a bioisostere for other functional groups and can be crucial for drug-receptor interactions.[20] Furthermore, many N-oxides are known to be prodrugs, which are reduced in vivo to the active parent heterocycle, a property that can be exploited for targeted drug delivery, especially in hypoxic environments characteristic of solid tumors.[21]
The acrylate moiety is also found in a number of pharmacologically active compounds and can be used to covalently link therapeutic agents to create novel drug delivery systems.[22][23] The combination of these two pharmacophores in one molecule makes Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide a promising scaffold for the development of new therapeutic agents.
Materials Science
Ethyl acrylate is a versatile monomer used in the production of a wide range of polymers with applications in coatings, adhesives, and textiles.[4][5][6] The presence of the polar pyridine N-oxide group could impart unique properties to polymers derived from this monomer, such as altered solubility, adhesion, and thermal stability.
Analytical Characterization
A comprehensive characterization of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide would involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule, including the stereochemistry of the double bond.[24]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, such as the C=O of the ester, the C=C of the acrylate, and the N-O stretching of the N-oxide.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption characteristics of the compound.
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to assess the purity of the compound.
Safety and Handling
While specific toxicity data for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is not available, it is prudent to handle this compound with care, considering the known hazards of its constituent parts.
-
Ethyl Acrylate: This compound is known to be flammable and a potential carcinogen. It can cause irritation to the skin, eyes, and respiratory system.[25][26]
-
Pyridine N-Oxides: These compounds can be hygroscopic and should be stored in a dry environment.[14][27][28] Some pyridine derivatives are toxic.[26][29]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.[29]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[29]
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[28]
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[28]
Conclusion
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a molecule with significant untapped potential. Its hybrid structure, combining the versatile reactivity of a pyridine N-oxide with the Michael acceptor properties of an ethyl acrylate, makes it a valuable building block for organic synthesis and a promising scaffold for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to begin exploring the rich chemistry and potential applications of this intriguing compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
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"Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" molecular structure and formula C10H11NO3
An In-depth Technical Guide to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (C₁₀H₁₁NO₃): Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a heterocyclic compound featuring a unique combination of two highly valuable functional motifs: a pyridine N-oxide and an α,β-unsaturated ester. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and characterization. We delve into the nuanced reactivity conferred by its dual functionality and explore its significant potential as a versatile scaffold and building block in medicinal chemistry and drug development, particularly in the design of covalent inhibitors and hypoxia-activated prodrugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.
Introduction: The Strategic Value of the N-Oxide Scaffold
In the landscape of medicinal chemistry, heterocyclic N-oxides have emerged from relative obscurity to become a "privileged scaffold" in rational drug design.[1] The introduction of an N-oxide moiety to a nitrogen-containing heterocycle, such as pyridine, profoundly alters its electronic and steric properties. This transformation imparts several desirable characteristics:
-
Enhanced Polarity and Solubility: The N⁺-O⁻ dipole significantly increases the molecule's polarity and capacity for hydrogen bonding, often leading to improved aqueous solubility and better formulation properties.[2]
-
Bioisosteric Replacement: The N-oxide group can serve as a bioisostere for other functional groups, notably the carbonyl group, by acting as a strong hydrogen bond acceptor. This allows for the fine-tuning of drug-receptor interactions.[1]
-
Modulated Reactivity: N-oxidation activates the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions, while also providing a handle for deoxygenation to revert to the parent pyridine.[3][4]
-
Prodrug Potential: Many N-oxides are metabolically stable but can be selectively reduced to the parent amine in specific biological environments, such as the hypoxic microenvironment of solid tumors, making them ideal candidates for targeted drug delivery.[1][2]
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide capitalizes on these advantages and combines them with the electrophilic reactivity of an acrylate system. This guide will dissect this synergy, providing the technical foundation needed to exploit its full potential.
Molecular Structure and Physicochemical Properties
Molecular Identity
The compound, with the molecular formula C₁₀H₁₁NO₃, consists of a pyridine N-oxide ring substituted at the 2-position with an ethyl acrylate group.[5][6] The double bond of the acrylate moiety is in the more stable (E)-configuration, as confirmed by its InChI designation.[5][7]
Chemical Structure:
Physicochemical Data
The key physical and chemical properties of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 259729-55-0 | [5][6][7][8] |
| Molecular Formula | C₁₀H₁₁NO₃ | [5][6][8] |
| Molecular Weight | 193.2 g/mol | [5][6][8] |
| Appearance | Light Yellow Solid | [9] |
| Melting Point | 68-69 °C | [6] |
| Boiling Point | 400.1 ± 20.0 °C (Predicted) | [6] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [5][6][7] |
| InChIKey | UNFGPZXTXRKHKH-VOTSOKGWSA-N | [7] |
Synthesis and Purification
The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is most logically achieved via a two-step sequence starting from commercially available precursors. This involves the formation of the acrylate sidechain followed by the oxidation of the pyridine nitrogen.
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the target molecule at the N-O bond and the acrylate C=C bond.
Caption: Retrosynthesis of the target compound.
Recommended Synthetic Protocol
This protocol outlines a reliable, high-yielding synthesis based on established chemical transformations.
Step A: Synthesis of (E)-Ethyl 3-(2-pyridinyl)acrylate
This step utilizes a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is chosen over the classical Wittig reaction because it typically favors the formation of the (E)-alkene isomer and the phosphate byproduct is water-soluble, simplifying purification.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred THF.
-
Ylide Formation: Add triethyl phosphonoacetate (1.05 eq.) dropwise via syringe. The reaction will bubble as H₂ gas evolves. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis shows complete consumption of the aldehyde).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (E)-Ethyl 3-(2-pyridinyl)acrylate as a pure solid.[10]
Step B: N-Oxidation to Yield the Final Product
This step employs meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidant for converting pyridines to their N-oxides under mild conditions.[11]
-
Dissolution: Dissolve the (E)-Ethyl 3-(2-pyridinyl)acrylate (1.0 eq.) from Step A in a suitable chlorinated solvent, such as dichloromethane (DCM), in an Erlenmeyer flask.
-
Oxidant Addition: Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise to the solution at room temperature. Note: m-CPBA can be shock-sensitive; handle with care.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x, to remove excess m-CPBA and the m-chlorobenzoic acid byproduct) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide in high purity.
Purification and Characterization Workflow
A robust workflow is essential to ensure the final compound meets the high purity standards required for research and development.
Caption: Standard purification and analysis workflow.
Spectroscopic and Analytical Characterization
Proper characterization is critical to confirm the structure and purity of the synthesized compound. The table below summarizes the expected data.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring will be shifted downfield compared to the non-oxidized precursor due to the electron-withdrawing effect of the N-oxide. - Vinylic protons of the acrylate will appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the (E)-stereochemistry. - Ethyl ester signals (a quartet and a triplet) will be present in the upfield region. |
| ¹³C NMR | - Carbonyl carbon of the ester will appear around 165-170 ppm. - Aromatic and vinylic carbons will be observed in the 110-150 ppm range. - Carbons adjacent to the N-oxide (C2 and C6) will show a characteristic downfield shift. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 194.08. |
| IR Spectroscopy | - Strong C=O stretch for the ester at ~1710-1730 cm⁻¹. - C=C stretch for the alkene at ~1640 cm⁻¹. - Characteristic N-O stretch at ~1250-1300 cm⁻¹. |
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide stems from the distinct reactivity of its two core functional groups.
Reactivity of the N-Oxide Moiety
The N-oxide group is a potent dipole that enhances the ring's susceptibility to nucleophilic attack. It can also act as an internal oxidant or be removed reductively.
Reactivity of the α,β-Unsaturated System
The acrylate moiety is a classic Michael acceptor. It is highly electrophilic at the β-position and will readily undergo conjugate addition with a wide range of soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) and amines. This reactivity is the foundation of its potential use as a covalent inhibitor in drug design.
Caption: Major reactivity modes of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural combination of this molecule makes it a highly attractive starting point for drug discovery programs.
Scaffold for Covalent Inhibitors
Covalent drugs have seen a resurgence due to their potential for increased potency, longer duration of action, and ability to overcome drug resistance. The acrylate moiety in Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a well-established "warhead" for targeting nucleophilic amino acid residues, such as cysteine, in protein active sites. By incorporating this molecule into a larger structure designed to bind a specific target, researchers can develop potent and irreversible inhibitors.
Hypoxia-Activated Prodrugs
Solid tumors often contain regions of severe oxygen deprivation (hypoxia). Certain enzymes, such as cytochrome P450 reductases, are upregulated in these environments and can efficiently reduce N-oxides. This provides a powerful strategy for targeted therapy:
-
A non-toxic N-oxide prodrug is administered systemically.
-
The prodrug circulates with minimal effect on healthy, oxygenated tissues.
-
Upon reaching a hypoxic tumor, the N-oxide is selectively reduced to the parent pyridine.
-
This reduction can unmask a potent cytotoxic agent, leading to localized cell death within the tumor and minimizing systemic toxicity.
Improving Drug-like Properties
As a standalone fragment or part of a larger molecule, the pyridine N-oxide moiety can be used to tune the physicochemical properties of a lead compound. Its ability to increase solubility and modulate lipophilicity without adding significant bulk makes it a valuable tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion and Future Outlook
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is more than a simple chemical; it is a strategically designed building block that embodies several modern concepts in medicinal chemistry. Its straightforward synthesis and dual-mode reactivity provide a rich platform for innovation. Future research will likely focus on incorporating this scaffold into libraries for high-throughput screening, designing targeted covalent inhibitors for kinases and other enzyme classes, and developing novel hypoxia-activated cancer therapeutics. As the demand for more specific and effective drugs grows, the intelligent application of versatile scaffolds like this one will be paramount to success.
References
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- Organic Syntheses Procedure. (n.d.). Pyridine-N-oxide.
- Santa Cruz Biotechnology. (n.d.). Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
- ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides.
- Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
- Wikipedia. (n.d.). Pyridine-N-oxide.
- ChemicalBook. (n.d.). 259729-55-0(Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide) Product Description.
- Pharmaffiliates. (n.d.). 259729-55-0| Chemical Name : Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
- BIOFOUNT. (n.d.). 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
- Schirmeister, T., et al. (2011). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
- Benchchem. (n.d.). Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5.
- PubChem. (n.d.). (E)-ethyl 3-(pyridin-2-yl)acrylate.
- ResearchGate. (n.d.). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides).
- Pharmaffiliates. (n.d.). Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
- Baran Lab. (2012). Pyridine N-Oxides.
- Kumar, G., et al. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry.
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Spectroscopic data (NMR, IR, Mass Spec) of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide"
Synthesis and characterization of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide"
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the N-Oxide Moiety
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS No: 259729-55-0) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure combines a pyridine N-oxide core with an ethyl acrylate side chain. The pyridine N-oxide motif is not merely a synthetic curiosity; it is a strategic functional group employed in drug design to modulate a molecule's physicochemical and pharmacological properties.[3][4]
The introduction of an N-oxide group can enhance aqueous solubility, decrease membrane permeability, and alter metabolic pathways compared to the parent N-heterocycle.[5][6] Furthermore, N-oxides can act as bioisosteres for other functional groups and have been successfully incorporated into a range of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory compounds.[3][4] The acrylate portion of the molecule serves as a versatile Michael acceptor, providing a reactive handle for covalent modification or further synthetic elaboration in the development of novel chemical entities.[7]
This guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, details its complete characterization, and discusses its potential applications, offering field-proven insights for professionals in chemical and pharmaceutical development.
Synthesis Pathway: A Two-Step Approach
The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is most effectively accomplished via a two-step sequence: first, the formation of the acrylate backbone through a Horner-Wadsworth-Emmons reaction, followed by the selective oxidation of the pyridine nitrogen. This approach ensures high yields and straightforward purification.
Caption: Synthetic route to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Part 1: Synthesis of Ethyl 3-(2-Pyridinyl)acrylate
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for generating α,β-unsaturated esters. Its primary advantage lies in the formation of a water-soluble phosphate byproduct, which simplifies purification significantly compared to the triphenylphosphine oxide generated in a Wittig reaction. The HWE reaction typically yields the thermodynamically favored (E)-alkene isomer with high selectivity.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous tetrahydrofuran (THF) to remove the oil. Resuspend the NaH in fresh anhydrous THF.
-
Ylide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. Causality Insight: This exothermic deprotonation generates the phosphonate ylide. Maintaining a low temperature is critical to prevent side reactions. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
-
Condensation: Add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Ethyl 3-(2-Pyridinyl)acrylate as a pure compound.
Part 2: N-Oxidation of Ethyl 3-(2-Pyridinyl)acrylate
The oxidation of the pyridine nitrogen is achieved using meta-chloroperoxybenzoic acid (m-CPBA). This reagent is highly effective for N-oxidation and is preferred over hydrogen peroxide/acetic acid for substrates that may be sensitive to strongly acidic conditions or high temperatures.
Experimental Protocol:
-
Dissolution: Dissolve the purified Ethyl 3-(2-Pyridinyl)acrylate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise over 15 minutes. Causality Insight: Portion-wise addition at low temperature helps control the exothermicity of the oxidation reaction.
-
Reaction Progression: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove excess m-CPBA and the meta-chlorobenzoic acid byproduct, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a light yellow solid.[1]
Comprehensive Characterization
Confirming the identity and purity of the final compound is paramount. A combination of physical and spectroscopic methods provides a self-validating system for characterization.
Physical and Chemical Properties
The macroscopic properties of the compound serve as the first line of characterization.
| Property | Value | Source |
| CAS Number | 259729-55-0 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.2 g/mol | [1][2] |
| Appearance | Light Yellow Solid | [1] |
| Melting Point | 68-69 °C | [8] |
| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [8][9] |
| Storage | Store at 2-8°C (Refrigerator) | [8][9] |
Spectroscopic Analysis Workflow
A multi-technique spectroscopic approach is required for unambiguous structural elucidation.
Caption: Standard workflow for spectroscopic characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), two vinyl protons (doublets between 6.5-8.0 ppm with a characteristic coupling constant of ~16 Hz for the E-isomer), and four aromatic protons on the pyridine N-oxide ring (in the 7.2-8.5 ppm region). The downfield shift of the aromatic protons compared to the non-oxidized precursor is indicative of successful N-oxidation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct carbon signals. Key resonances include the ester carbonyl carbon (~166 ppm), the vinyl carbons (~120-145 ppm), the aromatic carbons (~125-150 ppm), and the ethyl group carbons (~60 ppm for the -OCH₂- and ~14 ppm for the -CH₃).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expect strong characteristic absorption bands for:
-
C=O stretch (ester): ~1710-1730 cm⁻¹
-
C=C stretch (alkene): ~1640 cm⁻¹
-
N-O stretch (N-Oxide): A strong band around 1250-1300 cm⁻¹, a hallmark of the N-oxide functionality.
-
C-O stretch (ester): ~1150-1250 cm⁻¹
-
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. In electrospray ionization (ESI) mode, the spectrum will show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 194.0761, corresponding to the formula [C₁₀H₁₂NO₃]⁺.
Significance and Applications in Drug Development
Heterocyclic N-oxides are an emerging and potent class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-HIV, and anti-inflammatory properties.[3] The N-oxide functionality is a critical component in many modern drug development projects.[3][4]
The therapeutic relevance of the N-oxide motif can be attributed to several factors:[5][6]
-
Bioisosterism: The polar N⁺-O⁻ bond can form strong hydrogen bonds and act as a bioisosteric replacement for other hydrogen bond acceptors, such as a carbonyl group, potentially improving target binding affinity.[3][5]
-
Modulation of Physicochemical Properties: N-oxidation generally increases a compound's polarity and water solubility while reducing its ability to cross the blood-brain barrier, which can be strategically used to optimize drug distribution and reduce off-target CNS effects.[5][6]
-
Hypoxia-Activated Prodrugs: The N-oxide group can be selectively reduced under the hypoxic (low oxygen) conditions characteristic of solid tumors. This mechanism can be exploited to design prodrugs that release a cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.[4]
While specific biological activities for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide are still under investigation, its structure makes it an excellent scaffold for library synthesis. The acrylate moiety can be used to conjugate the molecule to biomolecules or to introduce other functional groups through Michael addition, making it a valuable intermediate for developing new therapeutic agents.[7][10]
References
- 259729-55-0(Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide) Product Description. ChemicalBook.
- ETHYL 3-[(2-PIVALOYLAMINO)
- Ethyl 3-(2-Pyridinyl)
- Ethyl 3-(2-aminopyridin-3-yl)
- 259729-55-0| Chemical Name : Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
- Ethyl 3-(2-Pyridinyl)
- 259729-55-0|Ethyl 3-(2-Pyridinyl)
- Ethyl acryl
- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.
- Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
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- 10. benchchem.com [benchchem.com]
Reactivity and stability of the N-oxide functional group in pyridinyl acrylates
<An In-depth Technical Guide to the Reactivity and Stability of the N-oxide Functional Group in Pyridinyl Acrylates
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyridine N-oxide moiety represents a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] When integrated into a pyridinyl acrylate framework, this functional group introduces a unique interplay of electronics and sterics that can profoundly influence a compound's reactivity, stability, and ultimately, its therapeutic potential. The N-oxide group, with its highly polar N⁺–O⁻ bond, can enhance aqueous solubility, alter membrane permeability, and serve as a key hydrogen bond acceptor in drug-receptor interactions.[1][3][4] Furthermore, its redox activity is pivotal for applications such as hypoxia-activated prodrugs, where enzymatic reduction in tumor microenvironments triggers the release of a cytotoxic agent.[1]
This guide provides a comprehensive exploration of the chemical behavior of the N-oxide functional group within pyridinyl acrylates. We will dissect its inherent reactivity, map its stability profile under pharmaceutically relevant stress conditions, and provide actionable, field-proven protocols for its characterization. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently design, synthesize, and evaluate drug candidates built upon this versatile scaffold.
The Electronic Nature and Reactivity of the Pyridine N-Oxide Group
The introduction of an oxygen atom to the pyridine nitrogen fundamentally alters the electronic landscape of the aromatic ring. The N-oxide can be described by several resonance structures, which illustrate its dual nature: it can act as both an electron-donating and an electron-withdrawing group.[2][5]
-
Electron Donation: The lone pairs on the negatively charged oxygen can delocalize into the pyridine ring, increasing electron density at the C2 (ortho) and C4 (para) positions.[5] This makes these positions susceptible to electrophilic attack.
-
Electron Withdrawal: The positively charged nitrogen atom exerts a strong inductive effect, withdrawing electron density from the ring, particularly from the C2 and C4 positions. This deactivates the ring towards electrophiles but activates it for nucleophilic substitution.[6][7]
This electronic duality means the reactivity of the pyridinyl N-oxide is highly dependent on the reaction conditions and the nature of the attacking reagent.[8] In the context of a pyridinyl acrylate, the electron-withdrawing nature of the acrylate group further influences the reactivity of the heterocyclic ring.
Common Reactions at the N-O Bond
The N-O bond itself is a site of significant reactivity. It is a 1,2-dipole and possesses a relatively weak bond dissociation energy, making it susceptible to a variety of transformations.[5]
-
Deoxygenation: This is a common transformation, often desired in the final step of a synthesis to yield the parent pyridine. A wide range of reducing agents can accomplish this, including zinc dust, phosphorus oxychloride (POCl₃), or catalytic hydrogenation.[6][9] The choice of reagent is critical to ensure compatibility with other functional groups, such as the acrylate moiety.
-
Rearrangement Reactions: In the presence of electrophiles like acetic anhydride, pyridine N-oxides can undergo rearrangement to form substituted pyridones.[10][11] This reaction proceeds via an initial O-acylation, which activates the C2 position for nucleophilic attack by the acetate counter-ion.[10] While aliphatic amine oxides are prone to Meisenheimer and Cope rearrangements, aromatic N-oxides are typically more stable and do not undergo these transformations.[12]
-
Role as an Oxidant: The N-oxide group can act as a mild and selective oxygen atom transfer agent, particularly in the presence of metal catalysts.[5] This property is leveraged in various oxidative transformations in organic synthesis.
Stability Profile of Pyridinyl Acrylate N-Oxides
Understanding the stability of a drug candidate is a cornerstone of pharmaceutical development. Forced degradation studies are mandated by regulatory bodies like the ICH to identify likely degradation products and establish the intrinsic stability of a molecule.[13] For pyridinyl acrylate N-oxides, the key liabilities are the N-oxide and the acrylate functionalities.
pH-Dependent Stability (Hydrolysis)
The N-oxide group is generally stable across a wide pH range at ambient temperature. However, the acrylate ester is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Conditions: The ester can undergo acid-catalyzed hydrolysis to yield the corresponding acrylic acid and the pyridinyl alcohol. The N-oxide itself is a weak base (pKa of protonated pyridine-N-oxide is ~0.8) and will be protonated in strongly acidic media, which can alter its electronic influence on the ring.[6]
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) of the acrylate ester is typically rapid. The N-oxide moiety is generally stable under these conditions.
Oxidative Stability
While the N-oxide can act as an oxidant, it can also be susceptible to further oxidation or can mediate the oxidation of other parts of the molecule.
-
Hydrogen Peroxide: This is a common reagent in forced degradation studies.[13] Care must be taken, as residual H₂O₂ from the synthesis of the N-oxide can complicate stability assessments.[1][12] H₂O₂ can potentially lead to the formation of radical species, especially in the presence of trace metals.
-
Radical Initiators: Agents like azobisisobutyronitrile (AIBN) can initiate free-radical pathways.[13] The acrylate double bond is particularly susceptible to radical addition reactions.
Photostability
Functional groups such as N-oxides and alkenes are known to introduce photosensitivity into a molecule.[13][14]
-
Mechanism: Upon irradiation, pyridine N-oxides can undergo complex photochemical reactions, including rearrangement to form unstable isocyanides or fragmentation.[15] The presence of the acrylate group introduces a chromophore that can absorb UV light, potentially leading to cis-trans isomerization, cyclization, or polymerization reactions. The specific pathway is highly dependent on the substitution pattern and the irradiation wavelength.
Thermal Stability
Aromatic N-oxides are generally more thermally stable than their aliphatic counterparts.[12] However, elevated temperatures, especially in the presence of moisture or catalysts, can accelerate hydrolysis and other degradation pathways.[13]
Experimental Design: A Framework for Stability Assessment
A robust understanding of a compound's stability requires a systematic approach. The following workflow and protocols provide a validated framework for assessing pyridinyl acrylate N-oxides.
Workflow for Stability and Degradation Pathway Analysis
The following diagram outlines a logical workflow for characterizing the stability of a novel pyridinyl acrylate N-oxide.
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The Ascendancy of the N-O Moiety: A Technical Guide to the Research Applications of Pyridine N-Oxide Containing Compounds
Abstract
The strategic introduction of an N-oxide functionality to a pyridine ring is a potent and versatile tool in the arsenal of the modern chemist. This transformation profoundly reshapes the electronic landscape and steric profile of the parent heterocycle, unlocking a vast and diverse range of research applications. This in-depth technical guide provides a comprehensive exploration of the synthesis, unique chemical properties, and cutting-edge applications of pyridine N-oxide containing compounds. We will delve into their pivotal roles in catalysis, their significance in the design and development of novel therapeutics, and their emerging potential in materials science. This guide is intended for researchers, scientists, and drug development professionals, offering not only a thorough review of the field but also actionable experimental protocols and a deep dive into the causality behind methodological choices.
The Foundational Chemistry of Pyridine N-Oxides: A Tale of Altered Reactivity
The defining feature of a pyridine N-oxide is the dative covalent bond between the nitrogen and oxygen atoms. This N-O moiety is not merely a passive functional group; it actively modulates the physicochemical properties of the pyridine ring, rendering it a unique and powerful synthon.
Electronic Perturbation and its Consequences
The N-oxide group exhibits a dual electronic nature; it acts as a potent π-donor through resonance while simultaneously functioning as a σ-acceptor due to the high electronegativity of the oxygen atom.[1] This electronic duality has profound implications for the reactivity of the pyridine ring. The increased electron density at the 2-, 4-, and 6-positions makes the ring more susceptible to electrophilic attack, a reaction that is notoriously challenging for the parent pyridine.[2] Conversely, the positively charged nitrogen atom enhances the electrophilicity of the α- and γ-positions, facilitating nucleophilic substitution reactions.[3]
Physicochemical Properties: A Comparative Overview
The introduction of the N-oxide group significantly alters the physical and chemical properties of the pyridine core. These changes are crucial for a wide range of applications, from enhancing the solubility of drug candidates to tuning the catalytic activity of metal complexes.
| Property | Pyridine | Pyridine N-Oxide | Rationale for Change |
| pKa of Conjugate Acid | 5.23[4] | ~0.8[1][5] | The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen. |
| Dipole Moment (Debye) | 2.2 D | 4.24 D | The highly polar N⁺-O⁻ bond significantly increases the overall dipole moment of the molecule. |
| Solubility in Water | Miscible | Highly Soluble | The polar N-O group readily forms hydrogen bonds with water molecules, enhancing aqueous solubility.[6] |
| Reactivity towards Electrophiles | Low | High (at C2, C4, C6) | The π-donating nature of the N-O group increases electron density at these positions.[2][7] |
| Reactivity towards Nucleophiles | Low | High (at C2, C4) | The electron-withdrawing N-oxide group activates these positions for nucleophilic attack.[3][5] |
Synthetic Strategies: Accessing the World of Pyridine N-Oxides
The efficient synthesis of pyridine N-oxides is a cornerstone of their widespread application. A variety of reliable methods have been developed, with the choice of oxidant and reaction conditions being critical for achieving high yields and chemoselectivity.
Direct N-Oxidation of Pyridines
The most common route to pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative.
This protocol is a robust and widely used method for the synthesis of a variety of pyridine N-oxide derivatives.[8][9]
Materials:
-
Substituted Pyridine (1.0 eq)
-
m-Chloroperoxybenzoic Acid (m-CPBA) (1.1 - 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted pyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyridine N-oxide.
Causality of Experimental Choices:
-
m-CPBA as Oxidant: m-CPBA is a highly effective and relatively safe peroxy acid for N-oxidation. Its byproduct, m-chlorobenzoic acid, is easily removed by a basic wash.
-
Dichloromethane as Solvent: DCM is an excellent solvent for both the pyridine starting material and m-CPBA, and it is relatively inert under the reaction conditions.
-
Initial Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Bicarbonate Wash: This step is crucial for removing the acidic byproduct and any unreacted m-CPBA, simplifying the purification process.
Functionalization of the Pyridine N-Oxide Ring
The activated nature of the pyridine N-oxide ring allows for a range of functionalization reactions that are not readily achievable with pyridine itself.
This protocol details the synthesis of 4-nitropyridine N-oxide, a versatile intermediate in organic synthesis.[1][10]
Materials:
-
Pyridine N-Oxide
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Saturated aqueous sodium carbonate solution
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
-
In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, gently heat pyridine N-oxide to approximately 60°C.
-
Add the nitrating mixture dropwise to the stirred pyridine N-oxide. The temperature should be carefully monitored.
-
After the addition is complete, heat the reaction mixture to 125-130°C for several hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 8. A yellow solid will precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
The crude 4-nitropyridine N-oxide can be purified by recrystallization from a suitable solvent like acetone.
Workflow for the Electrophilic Nitration of Pyridine N-Oxide
Caption: A logical workflow for the synthesis of 4-nitropyridine N-oxide.
Catalysis: Pyridine N-Oxides as Powerful Lewis Bases and Ligands
Pyridine N-oxides have emerged as highly effective catalysts and ligands in a wide array of organic transformations, primarily due to their nature as mild Lewis bases.[10][11]
Organocatalysis: Activating Silicon Reagents
Chiral pyridine N-oxides are particularly effective organocatalysts for asymmetric reactions involving organosilicon reagents.[12] The high affinity of the N-oxide oxygen for silicon activates the reagent, facilitating nucleophilic attack.
A prominent example is the asymmetric allylation of aldehydes with allyltrichlorosilanes.[2][13]
Mechanism of Pyridine N-Oxide Catalyzed Asymmetric Allylation of Aldehydes
Caption: Inhibition of a growth factor signaling pathway.
Materials Science: Exploring New Horizons
The unique photophysical and electronic properties of pyridine N-oxide derivatives are being increasingly explored in the field of materials science. Their high dipole moments and ability to participate in hydrogen bonding make them attractive building blocks for the design of novel functional materials, including organic light-emitting diodes (OLEDs) and nonlinear optical materials.
Conclusion and Future Perspectives
Pyridine N-oxide containing compounds represent a remarkably versatile and powerful class of molecules with a continuously expanding range of research applications. From their foundational role in organic synthesis to their critical contributions in catalysis and drug discovery, the strategic incorporation of the N-O moiety has proven to be a highly effective approach for modulating chemical reactivity and biological activity. As our understanding of the subtle interplay of electronic and steric effects imparted by the N-oxide group deepens, we can anticipate the development of even more sophisticated catalysts, more potent and selective therapeutic agents, and innovative materials with tailored properties. The future of pyridine N-oxide chemistry is undoubtedly bright, with immense potential for further discoveries and impactful applications across the scientific disciplines.
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A Technical Guide to the Solubility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide in Common Organic Solvents
Abstract
The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development.[1][2] This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. We will first deconstruct the molecule's structural features to establish a theoretical framework for its solubility based on intermolecular forces. This is followed by a presentation of known empirical solubility data and predictions for its behavior in a range of common organic solvents. Finally, this guide details an authoritative, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method coupled with UV-Vis spectroscopic quantification, ensuring researchers can validate and expand upon these findings in their own laboratory settings.
Molecular Profile of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
To understand the solubility of a compound, one must first understand the molecule itself. Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS Number: 259729-55-0) is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol .[3][4] It typically presents as a light yellow or white solid with a melting point of 68-69 °C.[5][6]
Its structure is characterized by three key functional regions, each contributing uniquely to its overall polarity and interaction potential with solvents:
-
Pyridine N-Oxide Moiety: This is the most influential group determining the molecule's polarity. The N-oxide bond (N⁺–O⁻) is zwitterionic, creating a highly polar functional group with a strong dipole moment, similar to that of quaternary ammonium salts.[7][8] The oxygen atom is an excellent hydrogen bond acceptor, predisposing the molecule to strong interactions with protic solvents.[8][9] This feature generally enhances water solubility compared to the parent non-oxidized pyridine.[9]
-
Ethyl Acrylate Moiety: This ester group (-CO₂CH₂CH₃) contributes moderate polarity. While the carbonyl oxygen can act as a hydrogen bond acceptor, the ethyl group provides a non-polar, hydrophobic character. The solubility of acrylic esters is often dependent on the alkyl side chain, with shorter chains being more compatible with polar solvents.[10]
-
Aromatic System: The pyridine ring itself is an aromatic system that can participate in π-π stacking interactions with aromatic solvents.
The overall solubility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is therefore a delicate balance between the powerful hydrophilic and hydrogen-bonding capacity of the N-oxide group and the more hydrophobic nature of the ethyl ester and aromatic ring.
Theoretical Principles and Solubility Predictions
The foundational principle governing solubility is that "like dissolves like."[11] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The dissolution process is favorable when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.
Based on the molecular structure analyzed above, we can predict the solubility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide across different solvent classes:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The strong hydrogen-bonding capability of the N-oxide group is expected to result in high solubility in these solvents.[7][8] Methanol is empirically confirmed as a good solvent.[3][5]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They will effectively solvate the polar N-oxide group through dipole-dipole interactions. Acetone is a known solvent for this compound.[3][5] High solubility is also predicted in DMSO and DMF.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane is confirmed to be an effective solvent, indicating that the overall polarity of the molecule is sufficient for favorable interactions.[3][5]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot form hydrogen bonds. The highly polar N-oxide group is incompatible with these environments, and the energy required to break the solute's crystal lattice would not be compensated by weak van der Waals forces. Therefore, the compound is expected to have very poor solubility in non-polar aliphatic and aromatic hydrocarbons.
Empirical Solubility Profile
The following table summarizes the known and predicted solubility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. This data serves as a practical guide for solvent selection in experimental setups.
| Solvent | Solvent Class | Solubility | Rationale / Reference |
| Methanol | Polar Protic | Soluble | Confirmed empirically.[3][4][5] Strong hydrogen bonding and polar interactions with the N-oxide group. |
| Ethanol | Polar Protic | Predicted: Soluble | Similar to methanol, capable of strong hydrogen bonding. |
| Water | Polar Protic | Predicted: Sparingly to Moderately Soluble | The N-oxide group is very hydrophilic, but the larger organic backbone may limit high solubility.[7] |
| Acetone | Polar Aprotic | Soluble | Confirmed empirically.[3][4][5] Strong dipole-dipole interactions are favorable. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Predicted: Soluble | Highly polar aprotic solvent, effective at dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Halogenated | Soluble | Confirmed empirically.[3][4][5] Sufficient polarity for dissolution. |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Predicted: Soluble | A versatile solvent capable of dissolving moderately polar compounds. |
| Toluene | Aromatic (Non-polar) | Predicted: Insoluble | Insufficient polarity to overcome the solute's crystal lattice energy. |
| Hexane / Heptane | Aliphatic (Non-polar) | Predicted: Insoluble | Highly non-polar nature is incompatible with the polar N-oxide functionality. |
Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For researchers requiring precise, quantitative solubility data, the shake-flask method is the most reliable and widely used technique for determining thermodynamic equilibrium solubility.[12] The protocol below describes a self-validating system using UV-Visible spectroscopy for quantification.
Causality Behind Experimental Choices:
-
Excess Solute: Using an excess of the solid compound ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[12]
-
Extended Equilibration: Shaking for 24 hours at a constant temperature allows the system to reach thermodynamic equilibrium, avoiding the potential overestimation of solubility that can occur with faster, kinetic methods.[1][13]
-
Filtration: Using a chemically inert syringe filter (e.g., 0.22 µm PTFE) is critical to completely remove all undissolved micro-particulates, which would otherwise interfere with the spectroscopic measurement and lead to artificially high results.
-
UV-Vis Spectroscopy: This quantification method is rapid and effective for compounds with a chromophore.[14][15] Its validity is confirmed by generating a linear calibration curve, which demonstrates adherence to the Beer-Lambert Law within the measured concentration range.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Standard Solutions: a. Accurately prepare a stock solution of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide of known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Perform serial dilutions of the stock solution to create a set of at least five standard solutions of decreasing concentration.
-
Generation of Calibration Curve: a. Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). b. Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.
-
Sample Preparation and Equilibration: a. Add an excess amount of solid Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (e.g., ~5-10 mg) to a glass vial. The exact mass is not critical, only that solid remains after equilibration. b. Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial. c. Seal the vial tightly and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). d. Shake the mixture for 24 hours to ensure equilibrium is reached.[1]
-
Sample Analysis: a. After 24 hours, visually confirm that excess solid is still present in the vial. b. Allow the vial to stand for 30 minutes to let the solid settle. c. Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter (e.g., PTFE, chosen for solvent compatibility) into a clean vial. This step removes all undissolved solid. d. If necessary, dilute the clear, saturated filtrate with the solvent to bring its absorbance into the linear range of the calibration curve. e. Measure the absorbance of the (diluted) filtrate at λ_max.
-
Calculation of Solubility: a. Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted sample. b. Account for any dilution performed to determine the concentration of the original saturated solution. This final concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Conclusion
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a molecule of significant polarity, driven primarily by its zwitterionic N-oxide functionality. This structural feature renders it highly soluble in a range of polar protic and aprotic organic solvents, including methanol, acetone, and dichloromethane. Conversely, it is predicted to be poorly soluble in non-polar solvents like hexane and toluene. For applications demanding precise solubility values, the thermodynamic shake-flask method provides a robust and reliable framework for quantification. A thorough understanding of these solubility characteristics is paramount for scientists and researchers to effectively utilize this compound in synthetic protocols, formulation studies, and drug discovery pipelines.
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An In-depth Technical Guide to the Discovery, Synthesis, and Applications of Pyridinyl Acrylate N-Oxides
This guide provides a comprehensive technical overview of pyridinyl acrylate N-oxides, a class of compounds at the interface of heterocyclic chemistry and polymer science. From their conceptual origins to their modern- H_2O_2 applications in drug delivery and materials science, we will explore the synthesis, characterization, and functional properties of these versatile molecules. This document is intended for researchers, scientists, and professionals in drug development and related fields who seek a deep understanding of the chemistry and potential of pyridinyl acrylate N-oxides.
Introduction: The Significance of the Pyridine N-Oxide Moiety
The pyridine N-oxide scaffold is a cornerstone of heterocyclic chemistry, offering unique reactivity and physicochemical properties that have been harnessed in a multitude of applications, from catalysis to medicinal chemistry. The introduction of an N-oxide functionality to the pyridine ring fundamentally alters its electronic character, enhancing its dipole moment and modulating its basicity.[1] This "umpolung" of reactivity, first described by Meisenheimer in 1926, activates the pyridine ring for both electrophilic and nucleophilic substitution, making pyridine N-oxides valuable synthetic intermediates.[1]
In the context of drug development, the N-oxide group can improve a molecule's pharmacokinetic profile by increasing its water solubility and modulating its membrane permeability. Furthermore, many heterocyclic N-oxides are amenable to enzymatic reduction in vivo, a property that has been ingeniously exploited in the design of hypoxia-activated prodrugs.
The convergence of pyridine N-oxide chemistry with polymer science has given rise to a fascinating class of functional materials. By incorporating the pyridine N-oxide moiety into a polymerizable scaffold, such as an acrylate or vinylpyridine, researchers have developed materials with unique properties and a wide range of applications. This guide will focus on a key player in this field: pyridinyl acrylate N-oxides, with a particular emphasis on their vinylpyridine N-oxide precursors.
The Genesis of a Monomer: Synthesis of Vinylpyridine
The journey to pyridinyl acrylate N-oxides begins with the synthesis of their vinylpyridine precursors. Vinylpyridines, particularly 2-vinylpyridine and 4-vinylpyridine, are the foundational monomers for the corresponding polymers. The synthesis of 2-vinylpyridine was first reported in 1887.[2] A common industrial preparation involves the condensation of 2-methylpyridine with formaldehyde to yield an intermediate alcohol, which is subsequently dehydrated to form 2-vinylpyridine.[2]
A similar strategy is employed for the synthesis of 4-vinylpyridine, where 4-methylpyridine is condensed with formaldehyde.[3] These vinylpyridine monomers are versatile building blocks in polymer chemistry, readily undergoing polymerization to form poly(vinylpyridines).
The Core Transformation: N-Oxidation of Vinylpyridines
The pivotal step in the creation of what can be functionally described as "pyridinyl acrylate N-oxides" is the N-oxidation of the vinylpyridine monomer or the corresponding polymer. This transformation imparts the unique properties of the N-oxide group to the vinylpyridine structure, creating a monomer or polymer with enhanced functionality.
N-Oxidation of the Vinylpyridine Monomer
The direct N-oxidation of vinylpyridine monomers presents a synthetic challenge due to the potential for side reactions involving the vinyl group. However, with careful control of reaction conditions, it is possible to selectively oxidize the nitrogen atom. Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid.[4][5]
A general procedure for the N-oxidation of a substituted pyridine using m-CPBA is as follows:
Experimental Protocol: N-Oxidation of a Pyridine Derivative with m-CPBA [4]
-
Dissolution: Dissolve the pyridine compound (e.g., 4-methylpyridine, 1 equivalent) in a suitable solvent, such as dichloromethane, at 0-5 °C.
-
Addition of Oxidant: Slowly add m-chloroperoxybenzoic acid (1.45-1.55 equivalents) to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 20-25 °C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
Work-up: Concentrate the reaction solution under reduced pressure. Add water to the residue and adjust the pH to 4-5. Stir the mixture for 2-3 hours and then filter.
-
Isolation: Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the pyridine N-oxide product.
This method can be adapted for the N-oxidation of vinylpyridines, providing the corresponding vinylpyridine N-oxide monomers.
Post-Polymerization N-Oxidation
An alternative and often more practical approach is the N-oxidation of pre-formed poly(vinylpyridine). This post-polymerization functionalization allows for the synthesis of poly(vinylpyridine N-oxide) with controlled molecular weights and architectures.[6][7]
Experimental Protocol: N-Oxidation of Poly(4-vinylpyridine) [6]
-
Polymer Solution: Prepare a solution of poly(4-vinylpyridine) in a suitable solvent.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide, to the polymer solution.
-
Reaction: Heat the reaction mixture to facilitate the N-oxidation of the pyridine moieties along the polymer chain.
-
Purification: Precipitate the resulting poly(vinylpyridine N-oxide) in a non-solvent, followed by filtration and drying.
This method allows for the preparation of a range of poly(vinylpyridine-co-vinylpyridine N-oxide) copolymers with varying degrees of N-oxidation by controlling the stoichiometry of the oxidizing agent.[6]
Polymerization of Vinylpyridine N-Oxides
Once the vinylpyridine N-oxide monomer is synthesized, it can be polymerized to create functional polymers. These monomers can undergo free-radical polymerization, often initiated by thermal or photochemical methods. The resulting poly(vinylpyridine N-oxide) is a water-soluble polymer with amphiphilic characteristics, stemming from the polar N-oxide group and the hydrophobic polymer backbone.[8]
The polymerization of methacrylate monomers bearing a pyridyl N-oxide group has also been explored. However, the direct polymerization of these N-oxidized monomers can be challenging.[9]
Physicochemical Properties and Characterization
Pyridinyl acrylate N-oxides and their corresponding polymers possess a unique set of physicochemical properties that underpin their diverse applications.
| Property | Description | Significance |
| Solubility | Poly(vinylpyridine N-oxide) is generally soluble in polar solvents, including water.[8] | Crucial for applications in aqueous environments, such as drug delivery and biomedical applications. |
| Amphiphilicity | The combination of the polar N-oxide group and the hydrophobic polymer backbone imparts amphiphilic character.[8] | Enables interaction with both hydrophobic and hydrophilic substances, making it a good dispersant and stabilizer. |
| Complexation | The N-oxide functionality can act as a ligand, forming complexes with metal ions and other molecules.[8] | Useful for applications in catalysis and as a sequestering agent. |
| Biocompatibility | Poly(vinylpyridine N-oxide) has been investigated in biological systems with no evidence of cytotoxicity.[6] | A critical requirement for biomedical applications. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and polymers, and to determine the degree of N-oxidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the N-oxide group.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions of the polymers.
Applications in Drug Development and Materials Science
The unique properties of pyridinyl acrylate N-oxides and their polymers have led to their exploration in a variety of applications, particularly in the pharmaceutical and materials science fields.
Drug Delivery and Pharmaceutical Excipients
Poly(vinylpyridine N-oxide) has shown significant promise as a pharmaceutical excipient for enhancing the dissolution and bioavailability of poorly soluble drugs.[6][7]
-
Amorphous Solid Dispersions (ASDs): Poly(vinylpyridine-co-vinylpyridine N-oxide) copolymers have been successfully used to create ASDs of posaconazole, a poorly water-soluble antifungal drug. These copolymers were found to mediate rapid dissolution and sustained supersaturation of the drug, outperforming conventional excipients.[6][7] The N-oxide groups increase the hydrophilicity of the polymer, facilitating nanoparticle formation and enhancing drug release.[7]
Biomedical Applications: The Case of Silicosis
One of the earliest and most significant biomedical applications of poly(vinylpyridine N-oxide) is in the prevention and treatment of silicosis, a debilitating lung disease caused by the inhalation of crystalline silica particles.[10][11]
-
Mechanism of Action: The therapeutic effect of poly(vinylpyridine N-oxide) in silicosis is attributed to its ability to scavenge reactive oxygen species, particularly the carbonate anion radical, which is implicated in the cytotoxicity of silica particles.[10] By binding to the surface of silica particles and neutralizing these damaging radicals, the polymer helps to prevent the inflammatory cascade that leads to lung fibrosis.[10]
Other Applications
The versatility of pyridinyl acrylate N-oxides extends to other areas of materials science:
-
Dispersants and Stabilizers: The amphiphilic nature of poly(vinylpyridine N-oxide) makes it an effective dispersant and stabilizer in coatings and other formulations.[8]
-
Catalyst Supports: The polymer can be used as a support for catalysts in heterogeneous catalysis.[8]
-
Surface Modifiers: It can be employed to modify the surface properties of materials, enhancing wettability and adhesion.[8]
Conclusion and Future Perspectives
Pyridinyl acrylate N-oxides, primarily in the form of their vinylpyridine N-oxide precursors and corresponding polymers, represent a fascinating and versatile class of materials. While a singular "discovery" event is not apparent from the historical record, their development has been a gradual evolution driven by the exploration of pyridine N-oxide chemistry and the demand for functional polymers. The key synthetic transformation, the N-oxidation of a pyridinyl scaffold, unlocks a wealth of properties that have been successfully exploited in diverse applications, most notably in enhancing drug delivery and in the therapeutic intervention of silicosis.
Future research in this area is likely to focus on the synthesis of novel pyridinyl acrylate N-oxide monomers with tailored functionalities, leading to the development of "smart" polymers that respond to specific stimuli. The continued exploration of their biomedical applications, particularly in targeted drug delivery and regenerative medicine, holds significant promise. As our understanding of the structure-property relationships of these materials deepens, we can expect to see the emergence of even more innovative and impactful applications for pyridinyl acrylate N-oxides and their polymeric derivatives.
References
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Mack, S. D. et al. Poly(vinylpyridine-co-vinylpyridine N-oxide) Excipients Mediate Rapid Dissolution and Sustained Supersaturation of Posaconazole Amorphous Solid Dispersions. Mol. Pharmaceutics2020 , 17 (10), 3847–3858. [Link]
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Koster, J. F. et al. Mode of action of poly(vinylpyridine-N-oxide) in preventing silicosis: effective scavenging of carbonate anion radical. Free Radic. Biol. Med.2001 , 31 (1), 107–112. [Link]
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Mack, S. D. et al. Poly(vinylpyridine-co-vinylpyridine N-oxide) Excipients Mediate Rapid Dissolution and Sustained Supersaturation of Posaconazole Amorphous Solid Dispersions. Mol. Pharmaceutics2020 , 17 (10), 3847–3858. [Link]
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Wikipedia. 2-Vinylpyridine. [Link]
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Yamashita, K. et al. Oxidation of Hydroquinone By (N-Vinylpyrrolidone)-(4-Vinylpyridine) Block and Graft Copolymers. J. Macromol. Sci. A2008 , 27 (7), 789-801. [Link]
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Hasirci, V. N. & Holt, P. F. Poly (2-vinylpyridine 1-oxide) in silicosis therapy: effective molecular weight. Int. Arch. Occup. Environ. Health1977 , 38 (3), 177–188. [Link]
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Rojas-Pirela, A. et al. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers2022 , 14 (21), 4593. [Link]
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Reininger, C. S. & G. Wulff. Pyridyl N-Oxide Substituted Helically Chiral Poly(methacrylate)s in Asymmetric Organocatalysis. Macromolecules2005 , 38 (19), 7962–7969. [Link]
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Zhuang, Y. C. et al. [Synthesis of 4-pyridine-acrylic acid derivatives (author's transl)]. Yao Xue Xue Bao1981 , 16 (1), 76–80. [Link]
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Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, June 9, 2012. [Link]
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Xu, H. et al. Pyridine N-Oxides Catalyzed Living Radical Polymerization of Methacrylates via Halogen Bonding Catalysis. DR-NTU2019 . [Link]
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Rojas-Pirela, A. et al. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI2022 . [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis leverages the N-oxidation of 2-pyridinecarboxaldehyde followed by a highly stereoselective Horner-Wadsworth-Emmons olefination. This guide is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical process parameters to ensure reproducible and high-yield results.
Introduction and Synthetic Strategy
Pyridine N-oxides are a pivotal class of compounds in organic synthesis, serving as versatile intermediates for the functionalization of the pyridine ring. The N-oxide group electronically modifies the ring, facilitating nucleophilic substitution at the C2 and C4 positions and enabling a range of unique transformations.[1] The target molecule, Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS 259729-55-0), combines the reactivity of the pyridine N-oxide moiety with an α,β-unsaturated ester, making it a potent Michael acceptor and a precursor for more complex molecular architectures.
Our synthetic approach is a robust two-step process designed for efficiency and control:
-
N-Oxidation: The commercially available 2-pyridinecarboxaldehyde is first oxidized to its corresponding N-oxide. This initial step activates the pyridine ring and sets the stage for the subsequent C-C bond formation.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde functional group of 2-pyridinecarboxaldehyde N-oxide is then reacted with a stabilized phosphorus ylide generated from triethyl phosphonoacetate. The HWE reaction is selected for this transformation due to its significant advantages over the classical Wittig reaction, namely the formation of a water-soluble phosphate byproduct that simplifies purification and its excellent stereoselectivity, which overwhelmingly favors the desired (E)-alkene isomer.[2][3]
This strategic sequencing ensures the sensitive aldehyde is converted to the more stable N-oxide before being subjected to the strongly basic conditions of the olefination reaction.
Overall Synthesis Workflow
Caption: Overall two-step synthetic workflow.
Materials and Reagents
Ensure all reagents are of appropriate purity (analytical grade or higher) and solvents are anhydrous where specified.
| Reagent/Material | Grade | Supplier Recommendation | Key Properties |
| 2-Pyridinecarboxaldehyde | ≥99% | Sigma-Aldrich, Acros | Liquid |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | Corrosive |
| Hydrogen Peroxide | 30% w/w in H₂O | VWR, Sigma-Aldrich | Strong Oxidizer |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Any major supplier | Base for neutralization |
| Dichloromethane (DCM) | ACS Grade | Any major supplier | Solvent for extraction |
| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | Any major supplier | Drying agent |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Flammable solid, water-reactive |
| Tetrahydrofuran (THF), Anhydrous | DriSolv® or similar | EMD Millipore | Required for HWE reaction |
| Triethyl phosphonoacetate | ≥98% | Sigma-Aldrich, TCI | Reagent for HWE reaction |
| Ethyl Acetate (EtOAc) | ACS Grade | Any major supplier | Eluent for chromatography |
| Hexanes | ACS Grade | Any major supplier | Eluent for chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary phase for chromatography |
Experimental Protocol
Part A: Synthesis of 2-Pyridinecarboxaldehyde N-Oxide
This procedure is adapted from established methods for pyridine N-oxidation.[4][5] The use of hydrogen peroxide in glacial acetic acid provides an effective in situ formation of peracetic acid, a potent and reliable oxidizing agent for this transformation.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridinecarboxaldehyde (10.7 g, 100 mmol) and glacial acetic acid (50 mL).
-
Addition of Oxidant: While stirring, carefully and slowly add 30% hydrogen peroxide (11.3 mL, 110 mmol) to the solution. The addition should be dropwise, and the flask may be cooled in an ice bath to manage the initial exotherm.
-
Heating: After the addition is complete, heat the reaction mixture to 70-80 °C using an oil bath and maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be more polar (lower Rf) than the starting material.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly add the reaction mixture to a stirred, saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (~7-8). This step neutralizes the acetic acid.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethyl acetate/hexane mixture to yield 2-pyridinecarboxaldehyde N-oxide as a white to off-white solid.
Part B: Synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
This procedure employs the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of the (E)-alkene.[2]
Scientist's Note: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol).
-
Wash NaH: Wash the NaH with anhydrous hexanes (2 x 15 mL) to remove the mineral oil. Decant the hexanes carefully via cannula. Place the flask under a gentle stream of nitrogen to evaporate residual hexanes.
-
Add Solvent: Add anhydrous tetrahydrofuran (THF, 80 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.
-
Ylide Formation: Slowly add triethyl phosphonoacetate (10.1 mL, 50 mmol) dropwise to the stirred NaH suspension via the dropping funnel over 20-30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after addition is complete, during which time hydrogen gas will evolve and the mixture will become a clear solution of the phosphonate carbanion.
-
Aldehyde Addition: Dissolve 2-pyridinecarboxaldehyde N-oxide (from Part A, ~5.0 g, 40.6 mmol) in anhydrous THF (20 mL) and add this solution dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) while cooling the flask in an ice bath.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue should be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a light yellow solid.[6]
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Light Yellow Solid[6] |
| Molecular Formula | C₁₀H₁₁NO₃[6] |
| Molecular Weight | 193.20 g/mol |
| Melting Point | 68-69 °C[7] |
| Solubility | Soluble in Dichloromethane, Acetone, Methanol[7][8] |
| ¹H NMR | Key signals: vinylic protons (doublets, J≈16 Hz), ethyl ester protons, aromatic pyridine protons. |
| IR (KBr) | Key peaks: C=O stretch (~1710 cm⁻¹), C=C stretch (~1640 cm⁻¹), N-O stretch (~1250 cm⁻¹). |
Reaction Mechanism: The Horner-Wadsworth-Emmons Reaction
The HWE reaction provides high (E)-selectivity due to thermodynamic control in the formation of the key intermediate.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
The reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base (NaH) to form a resonance-stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-pyridinecarboxaldehyde N-oxide. This addition is followed by cyclization to form an oxaphosphetane intermediate. This intermediate then collapses via syn-elimination to yield the thermodynamically more stable (E)-alkene and a water-soluble diethyl phosphate salt, which is easily removed during aqueous work-up.[2]
Safety Precautions
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any sources of ignition or water.
-
Dichloromethane and Tetrahydrofuran: Volatile organic solvents. Handle exclusively in a fume hood to avoid inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
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ResearchGate. Wittig-Horner synthesis of ethyl α-functionalized acrylate. Available at: [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. Available at: [Link]
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-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
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PubChem. Ethyl 3-(2-methoxy-3-pyridyl)acrylate. Available at: [Link]
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Pharmaffiliates. Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Available at: [Link]
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Organic Syntheses. Pyridine-N-oxide. Available at: [Link]
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MDPI. Wittig and Wittig–Horner Reactions under Sonication Conditions. Available at: [Link]
-
PubMed. Wittig and Wittig-Horner Reactions under Sonication Conditions. Available at: [Link]
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BIOFOUNT. 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Available at: [Link]
-
ACS Publications. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]
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YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]
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Application Note & Protocol: Selective Oxidation of Ethyl 3-(2-pyridinyl)acrylate to its N-oxide
Introduction: The Strategic Value of Pyridine N-Oxides in Modern Chemistry
Pyridine N-oxides are a versatile class of heterocyclic compounds that serve as crucial intermediates in organic synthesis and are integral components of numerous biologically active molecules.[1][2] The introduction of an N-oxide moiety fundamentally alters the electronic properties of the pyridine ring. It enhances reactivity towards both electrophilic and nucleophilic substitution, typically at the C2 and C4 positions, which are often difficult to functionalize in the parent pyridine.[3][4] This activation strategy is a cornerstone of heterocyclic chemistry, enabling the synthesis of complex substituted pyridines.[5]
Furthermore, the N-oxide group itself is a key pharmacophore in many drug candidates and approved medicines, contributing to modified solubility, metabolic stability, and receptor binding profiles.[2][6] This application note provides a detailed, field-tested protocol for the selective N-oxidation of ethyl 3-(2-pyridinyl)acrylate, a substrate featuring both a nucleophilic pyridine nitrogen and an electron-deficient alkene. The focus is on achieving high chemoselectivity using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable oxidant.
Mechanistic Rationale and Chemoselectivity
The oxidation of a pyridine to its corresponding N-oxide is a classic example of a nucleophilic attack by the lone pair of electrons on the nitrogen atom onto an electrophilic oxygen source.[4] Peroxyacids, such as m-CPBA, are ideal for this transformation due to the polarized and inherently weak O-O bond.[7][8][9]
Mechanism of N-Oxidation: The reaction proceeds via a concerted mechanism where the pyridine nitrogen attacks the terminal oxygen of the peroxyacid, leading to the formation of the N-O bond and cleavage of the O-O bond. The proton is transferred concurrently, resulting in the N-oxide product and the corresponding carboxylic acid byproduct (m-chlorobenzoic acid in this case).
The Challenge of Chemoselectivity: Ethyl 3-(2-pyridinyl)acrylate presents two potential sites for oxidation: the pyridine nitrogen and the carbon-carbon double bond of the acrylate moiety. The desired outcome is the selective oxidation of the nitrogen without epoxidation of the alkene.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen is readily available for nucleophilic attack on the peroxyacid.
-
Acrylate Double Bond: The acrylate system is an α,β-unsaturated ester. The double bond is electron-deficient due to the conjugation with the electron-withdrawing carbonyl group. Epoxidation with peroxyacids is an electrophilic addition, which is significantly faster for electron-rich alkenes.[8]
Therefore, the inherent nucleophilicity of the pyridine nitrogen far surpasses that of the electron-poor acrylate double bond, driving the reaction's high chemoselectivity towards N-oxidation under controlled conditions.[10] While epoxidation of α,β-unsaturated carbonyl compounds is possible, it generally requires more forcing conditions or different catalytic systems.[11]
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Knoevenagel Condensation for the Synthesis of Pyridinyl Acrylates: An Application Note and Protocol Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of pyridinyl acrylates via the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction offers an efficient and versatile route to a class of compounds with significant potential in medicinal chemistry and materials science.
Foundational Principles: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[1] For the synthesis of pyridinyl acrylates, a pyridinecarboxaldehyde serves as the carbonyl component, and an active methylene compound, such as ethyl cyanoacetate, provides the nucleophilic carbanion.
The choice of catalyst is critical to the success of the reaction. Weakly basic amines like piperidine are often employed because they are strong enough to deprotonate the active methylene compound to form the reactive enolate ion, but not so strong as to induce self-condensation of the aldehyde.[1]
Mechanism of Action: A Stepwise Perspective
The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation between a pyridinecarboxaldehyde and ethyl cyanoacetate involves the following key steps:
-
Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of the active methylene compound (ethyl cyanoacetate), forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyridinecarboxaldehyde.
-
Aldol Addition: This nucleophilic addition results in the formation of an aldol-type intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the pyridinyl acrylate.
Experimental Protocols: Synthesizing Pyridinyl Acrylates
This section provides detailed, step-by-step methodologies for the synthesis of pyridinyl acrylates. The following protocol is a robust and reproducible method for laboratory-scale synthesis.
Protocol 1: Piperidine-Catalyzed Synthesis of Ethyl (E)-2-cyano-3-(pyridin-3-yl)acrylate
This protocol details the synthesis of a representative pyridinyl acrylate using 3-pyridinecarboxaldehyde and ethyl cyanoacetate.
Materials:
-
3-Pyridinecarboxaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalytic amount)
-
Ethanol (reagent grade)
-
Ethyl acetate (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 mL per mole of aldehyde) to the solution.[2]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 8 hours).[2]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure ethyl (E)-2-cyano-3-(pyridin-3-yl)acrylate as a solid.[2]
Expected Outcome: This procedure typically affords the desired product in good to excellent yields. The E-isomer is generally the major product due to its greater thermodynamic stability.
Characterization of Pyridinyl Acrylates
Thorough characterization is essential to confirm the identity and purity of the synthesized pyridinyl acrylates. The following analytical techniques are routinely employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Key signals to expect for ethyl (E)-2-cyano-3-(pyridin-3-yl)acrylate include the vinyl proton, the aromatic protons of the pyridine ring, and the ethyl ester protons. For (E)-Ethyl-2-cyano-3-(pyridin-3-yl)acrylate, the ¹H-NMR spectrum (in CDCl₃) will show a triplet around 1.43 ppm (CH₃), a quartet around 4.43 ppm (CH₂), and aromatic protons in the region of 7.5-9.0 ppm.[3]
-
¹³C NMR: Confirms the carbon framework of the molecule. Expect signals for the nitrile carbon, the ester carbonyl carbon, the olefinic carbons, and the carbons of the pyridine ring and the ethyl group.
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands for pyridinyl acrylates include:
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Quantitative Data Summary
The following table summarizes typical characterization data for a representative pyridinyl acrylate.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Ethyl (E)-2-cyano-3-(pyridin-3-yl)acrylate | C₁₁H₁₀N₂O₂ | 202.21 | 78-80 | 1.43 (t, 3H), 4.43 (q, 2H), 7.5-9.0 (m, 5H) | 2221 (C≡N), 1728 (C=O), 1611 (C=C)[3] |
Applications in Drug Development and Medicinal Chemistry
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4][5]
Pyridinyl acrylates, as derivatives of this important heterocycle, are valuable intermediates in the synthesis of more complex, biologically active molecules. The α,β-unsaturated system in the acrylate moiety is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, which can be a mechanism of action for certain drugs.
Potential Therapeutic Areas:
-
Antimicrobial and Antiviral Agents: The pyridine nucleus is a key component of many antimicrobial and antiviral drugs.[5] Pyridinyl acrylates can serve as precursors for the development of novel therapeutic agents in this area.
-
Anticancer Agents: Many pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The unique electronic and structural features of pyridinyl acrylates make them attractive candidates for the design of new anticancer drugs.
-
Enzyme Inhibitors: The electrophilic nature of the acrylate group can be exploited to design covalent inhibitors of specific enzymes involved in disease pathways.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Experimental workflow for synthesis.
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-
Molbase. Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate. [Link]
-
ResearchGate. Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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National Center for Biotechnology Information. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]
-
National Center for Biotechnology Information. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Journal of the Mexican Chemical Society. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
ResearchGate. Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. [Link]
-
ResearchGate. Examples of Knoevenagel condensation between aliphatic aldehydes and ethyl cyanoacetate. [Link]
-
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-
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-
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
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ResearchGate. Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. [Link]
-
Organic Chemistry Portal. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. [Link]
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Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]
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National Center for Biotechnology Information. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). [Link]
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National Center for Biotechnology Information. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]
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OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]
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YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
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FHSU Scholars Repository. Model Studies of the Doebner Modified Knoevenagel Condensation. [Link]
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National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]
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University of Limerick. Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies. [Link]
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National Center for Biotechnology Information. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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Application Notes and Protocols: Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a Versatile Building Block in Organic Synthesis
Introduction: The Unique Chemical Profile of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, is a bifunctional heterocyclic compound poised to be a valuable building block for synthetic chemists, particularly those in drug discovery and materials science. Its unique electronic and structural features, stemming from the interplay between the pyridine N-oxide moiety and the α,β-unsaturated ester, offer a rich landscape for a variety of chemical transformations.
The pyridine N-oxide functionality serves a dual role. It activates the pyridine ring for nucleophilic substitution at the C2 and C4 positions, while also acting as a directing group in metal-catalyzed C-H functionalization reactions. Concurrently, the ethyl acrylate portion is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. This combination allows for the sequential or tandem introduction of molecular complexity, making it an attractive starting material for the synthesis of highly substituted nitrogen-containing heterocycles. These structural motifs are prevalent in a vast array of biologically active compounds.
This guide provides an in-depth exploration of the synthesis and synthetic applications of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.
Synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide: Plausible Synthetic Routes
Route 1: Horner-Wadsworth-Emmons Olefination of 2-Formylpyridine N-Oxide
The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers from aldehydes.[1] This approach is highly suitable for the synthesis of our target compound, starting from the readily accessible 2-formylpyridine N-oxide.
Causality of Experimental Choices: The HWE reaction is chosen for its high efficiency and the ease of removal of the phosphate byproduct, which is water-soluble.[2] The use of a phosphonate reagent with an electron-withdrawing group, such as an ester, ensures the formation of a stabilized ylide, which is crucial for the reaction's success. Sodium hydride is a common and effective base for deprotonating the phosphonate.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
2-Formylpyridine N-oxide
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq.) in anhydrous THF to the sodium hydride slurry via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Slowly add a solution of 2-formylpyridine N-oxide (1.0 eq.) in anhydrous THF to the ylide solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Route 2: Heck Coupling of 2-Halopyridine N-Oxide with Ethyl Acrylate
The Palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the coupling of aryl or vinyl halides with alkenes.[3][4] This method offers a direct approach to the target molecule from a suitable 2-halopyridine N-oxide precursor.
Causality of Experimental Choices: A phosphine-free palladium catalyst system is often effective for Heck couplings and can simplify purification.[3] The choice of a suitable base is critical for regenerating the active palladium catalyst. Triethylamine is a common choice. The reaction temperature is elevated to ensure a reasonable reaction rate.
Experimental Protocol: Heck Coupling Reaction
Materials:
-
2-Bromopyridine N-oxide or 2-Iodopyridine N-oxide
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diatomaceous earth
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add 2-bromopyridine N-oxide (1.0 eq.), palladium(II) acetate (0.05 eq.), and a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF, followed by ethyl acrylate (1.5 eq.) and triethylamine (2.0 eq.).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Route 3: Knoevenagel Condensation of 2-Formylpyridine N-Oxide
The Knoevenagel condensation is a classic method for forming α,β-unsaturated compounds from an aldehyde or ketone and a compound with an active methylene group.[5][6]
Causality of Experimental Choices: This reaction is typically catalyzed by a weak base, such as piperidine, to avoid self-condensation of the aldehyde.[6] The reaction is often carried out in a solvent that allows for azeotropic removal of water to drive the reaction to completion.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
2-Formylpyridine N-oxide
-
Ethyl acetate
-
Piperidine
-
Acetic acid
-
Toluene
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-formylpyridine N-oxide (1.0 eq.) and ethyl acetate (1.5 eq.) in toluene.
-
Add a catalytic amount of piperidine (0.1 eq.) and acetic acid (0.1 eq.).
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Organic Synthesis: A Versatile Synthetic Platform
The dual reactivity of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide makes it a powerful intermediate for the synthesis of complex heterocyclic scaffolds.
Aza-Michael Addition: Access to β-Amino Acid Derivatives
The electron-deficient double bond in the acrylate moiety readily undergoes conjugate addition with a variety of nucleophiles, particularly amines, in an aza-Michael reaction.[7][8][9] This provides a straightforward route to β-amino acid derivatives, which are important precursors for peptides, pharmaceuticals, and other biologically active molecules.
Causality of Experimental Choices: The aza-Michael addition can often proceed without a catalyst, but a mild base can accelerate the reaction.[7] The choice of solvent can influence the reaction rate and selectivity. Protic solvents can facilitate proton transfer in the reaction mechanism.
Experimental Protocol: Aza-Michael Addition with a Secondary Amine
Materials:
-
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
-
Pyrrolidine (or other secondary amine)
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (1.0 eq.) in methanol in a round-bottom flask.
-
Add pyrrolidine (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the corresponding β-amino ester.
1,3-Dipolar Cycloaddition: Synthesis of Five-Membered Heterocycles
The electron-deficient alkene of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[10][11] This reaction allows for the construction of five-membered heterocyclic rings, which are common motifs in many natural products and pharmaceuticals.
Causality of Experimental choices: The choice of the 1,3-dipole will determine the resulting heterocyclic ring system. Nitrile oxides, for example, will yield isoxazolines.[12] The reaction is often carried out at elevated temperatures to overcome the activation energy barrier.
Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide
Materials:
-
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
-
Benzohydroximoyl chloride
-
Triethylamine
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (1.0 eq.) and benzohydroximoyl chloride (1.1 eq.) in anhydrous toluene.
-
Add triethylamine (1.2 eq.) dropwise to the solution at room temperature. The in situ generation of benzonitrile oxide will occur.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding isoxazoline derivative.
Data Presentation
Table 1: Plausible Synthetic Routes to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
| Route | Starting Materials | Key Reagents | Expected Advantages |
| Horner-Wadsworth-Emmons | 2-Formylpyridine N-oxide, Triethyl phosphonoacetate | Sodium hydride | High (E)-selectivity, mild conditions, easy purification. |
| Heck Coupling | 2-Halopyridine N-oxide, Ethyl acrylate | Palladium(II) acetate, Triethylamine | Direct C-C bond formation, good functional group tolerance. |
| Knoevenagel Condensation | 2-Formylpyridine N-oxide, Ethyl acetate | Piperidine, Acetic acid | Classic and reliable method. |
Table 2: Representative Applications of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
| Reaction Type | Nucleophile/Dipole | Product Class | Potential Utility |
| Aza-Michael Addition | Secondary Amines (e.g., Pyrrolidine) | β-Amino acid derivatives | Precursors for peptidomimetics and pharmaceuticals. |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazoline-substituted pyridines | Scaffolds for medicinal chemistry exploration. |
Visualizations
Caption: Plausible synthetic routes to the target molecule.
Caption: Key synthetic applications of the title compound.
Conclusion and Future Outlook
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide represents a highly promising and versatile building block in organic synthesis. The combination of an electron-deficient alkene and an activated pyridine N-oxide ring within the same molecule opens up a multitude of possibilities for the construction of complex, nitrogen-containing scaffolds. The protocols outlined in this guide, based on well-established and analogous reactions, provide a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further research into the diastereoselective and enantioselective transformations of this building block will undoubtedly expand its applications in the synthesis of chiral drugs and other functional materials.
References
-
Aggarwal, V. K., et al. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. [Link]
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Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]
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Krajnc, P., & Varma, R. S. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1827. [Link]
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Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
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ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]
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Wikipedia. 2-Vinylpyridine. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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Wikipedia. 1,3-Dipolar cycloaddition. [Link]
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YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
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The [3+2]Cycloaddition Reaction. [Link]
-
National Institutes of Health. 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides. [Link]
-
Royal Society of Chemistry. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. [Link]
-
National Institutes of Health. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]
-
ResearchGate. aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives. [Link]
-
ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. [Link]
-
MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]
-
National Institutes of Health. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]
-
ResearchGate. Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Link]
-
ResearchGate. Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. [Link]
-
ResearchGate. Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link]
-
PubMed. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
MDPI. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. [Link]
-
ResearchGate. Heck reactions of aryl halides with styrene, n-butyl acrylate and ethyl acrylate catalysed by 1. [Link]
-
Pharmaffiliates. 259729-55-0| Chemical Name : Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. [Link]
-
Lab Waterloo. Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. [Link]
-
BIOFOUNT. 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. [Link]
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The Alchemical Marriage: Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a Latent Warrior in Medicinal Chemistry
In the intricate tapestry of medicinal chemistry, the strategic fusion of distinct chemical moieties can unlock unprecedented therapeutic potential. "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" is a molecule born from such a union, wedding the nuanced electronic properties of a pyridine N-oxide with the reactive potential of an acrylate. While this specific entity remains a subject of nascent exploration, its constituent parts sing a familiar and promising tune to the ears of seasoned drug hunters. This guide serves as a detailed exploration of its potential, offering a scientifically grounded framework for its synthesis, characterization, and application in the relentless pursuit of novel therapeutics. We will delve into the rationale behind its design, propose detailed protocols for its use, and illuminate the pathways through which it may exert its biological effects.
The Molecular Blueprint: Deconstructing Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
At its core, this molecule is a chimaera of two powerful pharmacophoric elements: the pyridine N-oxide and the ethyl acrylate. Understanding the individual contributions of these components is paramount to appreciating the potential of the whole.
The Pyridine N-Oxide Moiety: A Master of Disguise and Influence
The introduction of an N-oxide functionality to a pyridine ring is a well-established strategy in medicinal chemistry to profoundly alter the parent molecule's physicochemical properties and biological activity.[1][2] The highly polar N⁺-O⁻ dative bond bestows a unique electronic character, acting as a strong π-donor and a σ-acceptor.[1] This electronic perturbation enhances the reactivity of the pyridine ring and modulates properties such as:
-
Enhanced Solubility: The N-oxide group is a potent hydrogen bond acceptor, a feature often exploited to improve the aqueous solubility of drug candidates.[1][2]
-
Modulated Basicity: Pyridine N-oxide is significantly less basic than its parent pyridine, which can be advantageous in tuning drug-receptor interactions and pharmacokinetic profiles.[1]
-
Metabolic Stability: The N-oxide can influence the metabolic fate of a molecule, sometimes protecting the pyridine ring from undesired enzymatic transformations.
-
Prodrug Potential: Heteroaromatic N-oxides can be enzymatically reduced in vivo, a property leveraged in the design of hypoxia-activated prodrugs that are selectively activated in the low-oxygen environment of solid tumors.[1][2]
The Ethyl Acrylate Moiety: A Covalent Warhead in Waiting
The α,β-unsaturated carbonyl system of the ethyl acrylate moiety is a classic Michael acceptor.[3] This electrophilic "warhead" can undergo a conjugate addition reaction with nucleophilic residues on biological macromolecules, most notably the thiol group of cysteine residues in proteins.[4] This ability to form a stable covalent bond is the cornerstone of targeted covalent inhibitors, a class of drugs that offer several advantages, including:
-
High Potency: Irreversible binding can lead to prolonged target engagement and potent biological effects.
-
Enhanced Selectivity: By targeting a specific nucleophilic residue, covalent inhibitors can achieve high selectivity for their intended target over other proteins.
-
Overcoming Drug Resistance: Covalent inhibition can be an effective strategy to combat drug resistance mutations that affect non-covalent binding interactions.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is presented below.
| Property | Value | Source |
| CAS Number | 259729-55-0 | [3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.2 g/mol | [3] |
| Appearance | Light Yellow Solid | [3] |
| Melting Point | 68-69 °C | [5] |
| Boiling Point (Predicted) | 400.1 ± 20.0 °C | [5] |
| Solubility | Soluble in Acetone, Dichloromethane, and Methanol | [5][6] |
Forging the Warrior: Synthesis and Characterization
The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide can be logically approached in a two-step sequence: first, the formation of the acrylate moiety via a condensation reaction, followed by the N-oxidation of the pyridine ring.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 3-(2-Pyridinyl)acrylate via Horner-Wadsworth-Emmons Reaction
This protocol is based on established Horner-Wadsworth-Emmons olefination procedures.
-
Materials:
-
2-Pyridinecarboxaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 3-(2-Pyridinyl)acrylate.
-
Step 2: N-Oxidation of Ethyl 3-(2-Pyridinyl)acrylate
This protocol is adapted from general procedures for the N-oxidation of pyridines.[7]
-
Materials:
-
Ethyl 3-(2-Pyridinyl)acrylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Ethyl 3-(2-Pyridinyl)acrylate (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of both the pyridine N-oxide and ethyl acrylate moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-O stretch and the α,β-unsaturated ester carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Unleashing the Warrior: Applications in Medicinal Chemistry
The unique hybrid structure of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide suggests several promising avenues for its application in medicinal chemistry, primarily centered around its potential as a covalent inhibitor.
Proposed Therapeutic Area: Oncology
Many signaling pathways that are dysregulated in cancer rely on kinases and other enzymes that have accessible cysteine residues in or near their active sites. The acrylate moiety of our title compound could be exploited to target these proteins.
Potential Biological Target: Cysteine-Containing Kinases
A number of kinases, such as Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), and epidermal growth factor receptor (EGFR) with the C797S mutation, are validated targets for covalent inhibitors. The pyridinyl N-oxide portion of the molecule can be envisioned to occupy a binding pocket and orient the acrylate warhead for covalent modification of a nearby cysteine residue.
Experimental Workflow: Kinase Inhibition Assay
Caption: Experimental workflow for evaluating kinase inhibitory activity.
Protocol: In Vitro Kinase Inhibition Assay (Time-Dependent Inhibition)
This protocol is designed to assess the covalent inhibitory potential of the compound.
-
Materials:
-
Recombinant human kinase (with an accessible cysteine)
-
Kinase-specific substrate and ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (test compound)
-
A known covalent inhibitor for the target kinase (positive control)
-
DMSO (vehicle control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Plot the percentage of kinase inhibition against the pre-incubation time for each concentration of the test compound.
-
Determine the IC₅₀ values at each time point. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.
-
Protocol: Confirmation of Covalent Adduct Formation by Mass Spectrometry
-
Materials:
-
Recombinant kinase
-
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
-
Incubation buffer
-
Mass spectrometer (e.g., LC-MS/MS)
-
-
Procedure:
-
Incubate the kinase with an excess of the test compound for a sufficient time to ensure covalent modification.
-
Remove the excess, unbound compound by, for example, dialysis or size-exclusion chromatography.
-
Analyze the intact protein by mass spectrometry to observe a mass shift corresponding to the molecular weight of the test compound.
-
For more detailed information, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue that has been modified.
-
Conclusion and Future Perspectives
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide represents a compelling starting point for the development of novel therapeutic agents. The strategic combination of a pyridine N-oxide and an acrylate moiety provides a unique scaffold that can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties. The protocols and conceptual framework provided herein offer a roadmap for researchers to explore the full potential of this and related molecules. As our understanding of the nuanced roles of covalent inhibition and the subtle modulatory effects of N-oxides continues to grow, compounds like Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide will undoubtedly play a significant role in the future of drug discovery.
References
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Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Pharmaffiliates. [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. [Link]
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Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC - PubMed Central. [Link]
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Application Notes & Protocols: Investigating Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a potential anticancer agent. This document outlines a logical, multi-step experimental workflow designed to characterize its cytotoxic and apoptotic effects on cancer cells. The protocols provided are based on established methodologies in cancer research and drug discovery.
Introduction: The Therapeutic Potential of Pyridine N-Oxide Derivatives
Pyridine N-oxides represent an emerging class of heterocyclic compounds with a diverse range of biological activities, including anticancer properties[1]. The N-oxide functional group can significantly alter the electronic properties of the parent pyridine ring, often leading to enhanced biological activity and unique pharmacological profiles[2][3]. Furthermore, the acrylate moiety is a known pharmacophore present in various biologically active molecules and can participate in crucial interactions with biological targets[4][5].
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a molecule that combines these two key features. While specific studies on its anticancer effects are not yet prevalent, its structural alerts suggest a strong rationale for its investigation as a novel therapeutic candidate. This guide provides the foundational protocols to begin this exploration.
Chemical Properties of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | [6][7] |
| Molecular Weight | 193.2 g/mol | [6][7] |
| Appearance | Light Yellow Solid | [6] |
| Melting Point | 68-69 °C | [8] |
| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [8][9] |
| CAS Number | 259729-55-0 | [6][7][10] |
Experimental Workflow for In Vitro Anticancer Evaluation
The following diagram illustrates a logical workflow for the initial characterization of a novel compound's anticancer potential.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, which can subsequently lead to apoptosis. Flow cytometry with PI staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12]
Materials:
-
Treated and control cells
-
Propidium Iodide (PI) staining solution (containing PI and RNase)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by centrifugation.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Data Interpretation:
An accumulation of cells in a particular phase (e.g., G2/M) compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.
Phase 3: Investigating Potential Signaling Pathways
Based on the findings from the apoptosis and cell cycle assays, further experiments can be designed to elucidate the specific molecular pathways involved. For example, if apoptosis is induced, Western blotting can be used to examine the expression levels of key apoptotic proteins.
Caption: A hypothetical signaling pathway for the induction of apoptosis by a novel compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a potential anticancer agent. By systematically evaluating its cytotoxicity, mode of cell death, and effects on the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. Retrieved from [Link]
-
Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 184, 1-14. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]
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ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 259729-55-0| Chemical Name : Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
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ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a Potential Antimicrobial Agent
Introduction: The Promise of Pyridine N-Oxides in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyridine N-oxides represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and antiviral properties.[1][2][3] The introduction of an N-oxide moiety to the pyridine ring profoundly alters its electronic and physicochemical properties, often enhancing its biological efficacy and modulating its pharmacokinetic profile.[4] The N-oxide group can increase water solubility and act as a strong hydrogen bond acceptor, which can be advantageous for drug-receptor interactions.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a potential antimicrobial agent. While specific biological data for this compound is not yet extensively published, its structural features—combining a pyridine N-oxide core with an acrylate moiety—suggest a strong rationale for investigating its antimicrobial potential. These protocols are designed to be a self-validating system for the systematic in vitro assessment of this compound's efficacy and safety.
Physicochemical Properties of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
A foundational understanding of the test compound's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 259729-55-0 | [6][7] |
| Molecular Formula | C₁₀H₁₁NO₃ | [6] |
| Appearance | Light Yellow Solid | [6] |
| Solubility | Soluble in Acetone, Dichloromethane, and Methanol | [8] |
Section 1: In Vitro Antibacterial Susceptibility Testing
The initial step in evaluating a novel compound is to determine its ability to inhibit the growth of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment.
Rationale for Method Selection
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[9][10] It allows for the simultaneous testing of multiple concentrations of the compound against different bacterial strains in a 96-well microtiter plate format, making it efficient for screening purposes.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Detailed Protocol for Broth Microdilution MIC Assay
Materials:
-
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[11]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Determining Bactericidal Activity: The Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the concentration required to kill the bacteria. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]
Protocol for MBC Determination
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations) and plate it onto a sterile Mueller-Hinton Agar (MHA) plate.[11]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10]
Section 2: In Vitro Antifungal Susceptibility Testing
Given the broad-spectrum potential of some pyridine derivatives, it is prudent to evaluate the antifungal activity of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Rationale for Method Selection
Standardized methods for antifungal susceptibility testing have been established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13] Broth microdilution is a commonly used method for determining the MIC against yeast and molds.
Protocol for Antifungal MIC Determination
Materials:
-
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure: The procedure is similar to the antibacterial broth microdilution method, with the following key differences:
-
Medium: Use RPMI-1640 as the test medium.
-
Inoculum Preparation: Prepare the fungal inoculum according to CLSI or EUCAST guidelines. For yeasts, adjust the inoculum to a final concentration of 0.5-2.5 x 10³ CFU/mL. For molds, the inoculum preparation is more complex and involves counting conidia.
-
Incubation: Incubation times and temperatures vary depending on the fungal species (e.g., 24-48 hours at 35°C for Candida spp.).[14][15]
-
MIC Endpoint: The MIC for fungi is often defined as the lowest concentration that produces a significant reduction (e.g., 50% or 90%) in growth compared to the control well, which can be determined visually or spectrophotometrically.
Section 3: Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the compound is selectively toxic to microbes and not to host cells.[3]
Rationale for Method Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. It is a widely used and reliable method for assessing the cytotoxicity of novel compounds.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol for MTT Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide in complete cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Section 4: Hypothetical Mechanism of Action
While the precise mechanism of action of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide remains to be elucidated, several plausible pathways can be hypothesized based on the known activities of related compounds.
Potential Targets and Pathways
Pyridine N-oxides have been reported to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of DNA Synthesis: Some N-oxide-containing compounds can intercalate with DNA or inhibit topoisomerases, thereby disrupting DNA replication and repair.[16]
-
Generation of Reactive Oxygen Species (ROS): The N-oxide moiety can be enzymatically reduced, particularly under hypoxic conditions, to generate radical species that cause oxidative damage to cellular components.[16]
-
Metal Chelation: The N-oxide group can chelate essential metal ions required for microbial enzyme function.[16]
-
Disruption of Cell Wall Synthesis: The pyridine scaffold is a key component of several antimicrobial agents that target cell wall biosynthesis.[17]
Caption: Hypothetical Mechanisms of Antimicrobial Action.
Data Presentation
Systematic and clear presentation of data is paramount for the interpretation and communication of results.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | N/A | [Insert Data] | N/A | N/A | Fluconazole | [Insert Data] |
Table 2: Cytotoxicity of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide against a Mammalian Cell Line
| Compound Concentration (µg/mL) | % Cell Viability |
| [Concentration 1] | [Insert Data] |
| [Concentration 2] | [Insert Data] |
| [Concentration 3] | [Insert Data] |
| [Concentration 4] | [Insert Data] |
| IC₅₀ (µg/mL) | [Insert Data] |
Conclusion
The protocols and application notes provided herein offer a robust framework for the initial in vitro evaluation of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a potential antimicrobial agent. By systematically determining its MIC, MBC, and cytotoxicity, researchers can gain valuable insights into its efficacy and safety profile. Further studies to elucidate the precise mechanism of action will be crucial for the continued development of this promising compound.
References
-
Marinescu, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4583. Available at: [Link]
-
Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9. Available at: [Link]
-
Asif, M. (2022). A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Current Organic Synthesis, 19(6), 634-651. Available at: [Link]
-
Jampilek, J. & Kralova, K. (2015). A Review of the Development of Biofilm-Specific Protocols for the Determination of the Minimum Bactericidal Concentration. Bio-protocol, 5(20), e1634. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Asif, M. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Available at: [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 64(4), e02118-19. Available at: [Link]
-
Asif, M. (2022). Pyridine as a potent antimicrobial agent and its recent discoveries. ResearchGate. Available at: [Link]
-
Kirby, A. E., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165. Available at: [Link]
-
Singh, R. P., & Singh, P. (2008). Studies of antimicrobial activity of picryl amino pyridine N-oxides. ResearchGate. Available at: [Link]
-
Spampinato, C., & Leonardi, D. (2013). Susceptibility Testing of Fungi to Antifungal Drugs. Medicina (Kaunas), 49(9), 385-392. Available at: [Link]
-
Marinescu, M., et al. (2022). Antiviral activity of pyridine N-oxide derivatives modified in the Z part of the molecule. ResearchGate. Available at: [Link]
-
Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. Available at: [Link]
-
Ost, K. S., et al. (2021). Special Issue: Novel Antifungal Drug Discovery. Journal of Fungi, 7(10), 868. Available at: [Link]
-
Kaur, R., et al. (2022). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 29(1), 1-30. Available at: [Link]
-
Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available at: [Link]
-
Kaur, R., et al. (2022). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2019). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2019). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Semantic Scholar. Available at: [Link]
-
Sławiński, J., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Available at: [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Available at: [Link]
- Wertz, et al. (2021). United States Patent. Google Patents.
-
BIOFOUNT. (n.d.). 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Available at: [Link]
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Analytical methods for the quantification of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide"
An Application Note and Protocol Guide for the Quantification of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Introduction
Ethyl 3-(2-pyridinyl)acrylate, N-oxide is a chemical compound of interest in pharmaceutical and chemical research due to its structural motifs, which include a pyridine N-oxide and an acrylate group. The pyridine N-oxide group is a common feature in many biologically active molecules, often introduced to modulate solubility, metabolic stability, and pharmacokinetic properties. The acrylate moiety, on the other hand, is a reactive Michael acceptor, which can be a key feature in the design of covalent inhibitors or other targeted therapeutic agents.
Given its potential role in drug discovery and development, the accurate and precise quantification of ethyl 3-(2-pyridinyl)acrylate, N-oxide in various matrices, such as reaction mixtures, formulation buffers, and biological samples, is of paramount importance. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols described herein are based on established analytical principles for compounds with similar functional groups and are designed to be robust and reliable.
Physicochemical Properties
A thorough understanding of the physicochemical properties of ethyl 3-(2-pyridinyl)acrylate, N-oxide is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | N/A |
| Molecular Weight | 193.20 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO, and water. | N/A |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of small molecules in various matrices. For ethyl 3-(2-pyridinyl)acrylate, N-oxide, a reversed-phase HPLC method is recommended due to the compound's polarity.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The pyridine N-oxide and ethyl acrylate moieties of the target compound provide sufficient hydrophobicity for retention on a C18 column, while its polarity allows for elution with a mixture of water and an organic solvent like acetonitrile or methanol. The aromaticity of the pyridine ring allows for sensitive detection using a UV detector.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or trifluoroacetic acid).
-
Ethyl 3-(2-pyridinyl)acrylate, N-oxide reference standard.
2. Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Parameters:
| Parameter | Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or λmax determined by UV scan) |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be > 0.995.
-
Quantify the concentration of ethyl 3-(2-pyridinyl)acrylate, N-oxide in unknown samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow from preparation to data processing.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.
Principle
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For ethyl 3-(2-pyridinyl)acrylate, N-oxide, electrospray ionization (ESI) in positive ion mode is expected to be efficient due to the basicity of the pyridine N-oxide moiety.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS system (e.g., a triple quadrupole mass spectrometer coupled to an HPLC system).
-
C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Ethyl 3-(2-pyridinyl)acrylate, N-oxide reference standard.
2. Reagent and Standard Preparation:
-
Similar to the HPLC method, but with concentrations in the ng/mL to low µg/mL range.
3. LC-MS Parameters:
| Parameter | Setting |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Precursor ion (m/z 194.1) to product ions (to be determined by infusion) |
4. Data Analysis:
-
Data is acquired in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.
-
Quantification is performed using the regression equation from the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas Chromatography (GC) can be an alternative method, but the thermal stability of the N-oxide group must be considered. N-oxides can be thermally labile and may degrade in the high temperatures of the GC inlet and column.
Principle
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The analyte must be volatile and thermally stable. If ethyl 3-(2-pyridinyl)acrylate, N-oxide is sufficiently stable, it can be vaporized and separated. A flame ionization detector (FID) provides good sensitivity for organic compounds.
Experimental Protocol
1. Instrumentation and Materials:
-
GC system with a split/splitless inlet, FID, and autosampler.
-
A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium or hydrogen as the carrier gas.
-
Ethyl 3-(2-pyridinyl)acrylate, N-oxide reference standard.
2. GC Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C (or lower to prevent degradation) |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C |
UV-Vis Spectrophotometry
For a simple and rapid quantification in a pure solution, UV-Vis spectrophotometry can be employed.
Principle
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The pyridine ring system in the molecule will have a characteristic UV absorbance.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Methanol or ethanol (spectroscopic grade).
-
Ethyl 3-(2-pyridinyl)acrylate, N-oxide reference standard.
2. Method:
-
Determine λmax: Prepare a dilute solution of the compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for quantification.
Method Validation
Any analytical method developed for quantification must be validated to ensure its performance is suitable for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Hypothetical Performance Data
| Method | Linearity Range | r² | LOD | LOQ |
| HPLC-UV | 1 - 100 µg/mL | > 0.998 | 0.2 µg/mL | 0.7 µg/mL |
| LC-MS | 1 - 1000 ng/mL | > 0.999 | 0.3 ng/mL | 1.0 ng/mL |
| GC-FID | 5 - 200 µg/mL | > 0.995 | 1 µg/mL | 5 µg/mL |
| UV-Vis | 2 - 20 µg/mL | > 0.997 | 0.5 µg/mL | 2 µg/mL |
Conclusion
This application note provides a comprehensive overview of potential analytical methods for the quantification of ethyl 3-(2-pyridinyl)acrylate, N-oxide. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For most applications requiring high accuracy and reliability, the HPLC-UV method is recommended as a starting point. For trace-level quantification in complex matrices, the LC-MS method is superior. GC-FID and UV-Vis spectrophotometry represent alternative or complementary techniques for specific applications. All methods should be properly validated before use in routine analysis.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Application Notes & Protocols: Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
In the landscape of modern medicinal chemistry and drug development, heterocyclic N-oxides have emerged as "privileged scaffolds."[1] Their unique electronic properties and ability to act as bioisosteres for carbonyl groups have led to their incorporation into a range of therapeutic agents.[1] The N-oxide moiety dramatically alters the reactivity of the parent N-heterocycle, activating the ring toward both nucleophilic and electrophilic attack and enabling synthetic transformations not readily achievable with the parent pyridine.[2][3]
This guide focuses on a particularly versatile building block: Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide . This molecule is strategically designed with two distinct reactive centers:
-
The Pyridine N-Oxide: This moiety functions as a potent 1,3-dipole, primed for participation in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings.[4][5][6]
-
The α,β-Unsaturated Acrylate System: This electron-deficient alkene is an excellent Michael acceptor for conjugate additions and a reactive dienophile for [4+2] Diels-Alder cycloadditions.[7][8]
The dual reactivity of this reagent allows for the rapid assembly of complex molecular architectures from a single, readily accessible starting material, making it an invaluable tool for researchers in organic synthesis and drug discovery. This document provides an in-depth exploration of its synthesis and application, complete with detailed protocols and mechanistic insights.
Synthesis and Characterization of the Reagent
The preparation of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is typically achieved via a two-step sequence starting from the corresponding pyridine derivative. The general workflow involves the formation of the acrylate sidechain, followed by the selective oxidation of the pyridine nitrogen.
Caption: General synthetic workflow for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Protocol 2.1: Synthesis via N-Oxidation
This protocol details the N-oxidation of commercially available Ethyl 3-(2-pyridyl)acrylate. The choice of m-Chloroperoxybenzoic acid (m-CPBA) is common for this transformation due to its reliability and generally high yields.[9]
Materials:
-
Ethyl 3-(2-pyridyl)acrylate
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve Ethyl 3-(2-pyridyl)acrylate (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask at 0 °C (ice bath).
-
Oxidant Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 20-26 hours.[10] Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The N-oxide product is significantly more polar than the starting material.
-
Quenching: Upon completion, cool the mixture to 0 °C and slowly add saturated NaHCO₃ solution to quench excess m-CPBA and neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often a light yellow solid[11], can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Expected Characterization Data:
| Parameter | Value | Reference |
| CAS Number | 259729-55-0 | [11][14] |
| Molecular Formula | C₁₀H₁₁NO₃ | [11] |
| Molecular Weight | 193.2 g/mol | [11] |
| Appearance | Light Yellow Solid | [11] |
Application in [3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful, convergent reaction for synthesizing five-membered heterocycles.[15] Aromatic N-oxides are well-established 1,3-dipoles that readily react with electron-deficient alkenes or alkynes (dipolarophiles).[4][5] In this context, Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide can react with an external dipolarophile, such as an alkyne, to generate highly functionalized fused heterocyclic systems.
Caption: Workflow for [3+2] cycloaddition using the N-oxide as a 1,3-dipole.
Protocol 3.1: Synthesis of Fused Isoxazolines
This protocol describes a representative reaction with Dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile.
Materials:
-
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous toluene
-
Reflux condenser, heating mantle, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous toluene (0.2 M) and add DMAD (1.1 eq) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired heterocyclic product.
Causality and Insights:
-
Why Toluene? Toluene is a high-boiling, non-polar solvent suitable for cycloadditions that often require thermal activation.
-
Why an Inert Atmosphere? This prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.
-
Regioselectivity: The regioselectivity of 1,3-dipolar cycloadditions is governed by frontier molecular orbital (FMO) theory.[15] The reaction typically proceeds through a concerted pathway, and the substitution pattern on both the dipole and dipolarophile dictates the final orientation of the adduct.[4][5]
| Substrate (Dipolarophile) | Conditions | Product Class | Expected Yield |
| Dimethyl Acetylenedicarboxylate | Toluene, Reflux, 18h | Fused Dihydrooxazole | Moderate to Good |
| N-Phenylmaleimide | Xylene, Reflux, 24h | Fused Isoxazolidine | Moderate |
| Ethyl Propiolate | Toluene, Reflux, 20h | Fused Dihydrooxazole | Moderate |
Application in Aza-Michael Addition Reactions
The acrylate portion of the molecule is an electrophilic Michael acceptor, susceptible to conjugate addition by nucleophiles. The aza-Michael addition, using primary or secondary amines, is a cornerstone reaction for C-N bond formation and a gateway to nitrogen-containing heterocycles.[16]
Protocol 4.1: Synthesis of β-Amino Ester Derivatives
This protocol outlines the addition of a secondary amine, such as morpholine, to the acrylate scaffold.
Materials:
-
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
-
Morpholine
-
Ethanol (or solvent-free)
-
Magnetic stirrer
Procedure:
-
Mixing: In a vial, combine Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (1.0 eq) and morpholine (1.5 eq).
-
Reaction: Stir the mixture at room temperature. The reaction can be performed neat (solvent-free) or in a polar protic solvent like ethanol to facilitate proton transfer in the mechanism.[16]
-
Monitoring: Monitor the reaction for 2-4 hours by TLC until the starting material is consumed.
-
Isolation: If performed neat, the excess volatile amine can be removed under high vacuum. If in a solvent, concentrate under reduced pressure. The resulting β-amino ester adduct is often pure enough for subsequent steps, but can be purified by chromatography if necessary.
Causality and Insights:
-
Solvent Choice: While some aza-Michael additions work well solvent-free, protic solvents like ethanol can catalyze the reaction by stabilizing the charged intermediates.
-
Subsequent Cyclization: The resulting β-amino ester is a valuable intermediate. The N-oxide can be used to direct further functionalization at the C2 position of the pyridine ring, or the entire molecule can be subjected to reductive cyclization or other transformations to build complex polycyclic systems.
Caption: Workflow for aza-Michael addition and subsequent transformations.
Safety and Handling
-
Ethyl Acrylate Derivatives: Ethyl acrylate itself is a flammable liquid and a potential carcinogen.[8][17] While the subject compound is a solid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Oxidizing Agents: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid grinding or subjecting it to impact. Store in a cool, dry place away from flammable materials.
-
General Precautions: Standard laboratory safety procedures should be followed for handling all chemicals mentioned in these protocols.
Conclusion
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a powerful and versatile bifunctional reagent for the synthesis of novel heterocyclic compounds. Its ability to participate in distinct and highly valuable transformations—including [3+2] cycloadditions via the N-oxide and aza-Michael additions via the acrylate—provides chemists with a strategic tool for rapidly increasing molecular complexity. The protocols and insights provided herein serve as a foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this unique building block in their pursuit of new chemical entities.
References
-
J-Stage. 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives. [Link]
-
Chemical and Pharmaceutical Bulletin. Cycloaddition Reaction of Pyridine N-Oxides with Tosyl. [Link]
-
ResearchGate. Recent Trends in the Chemistry of Pyridine N-Oxides. [Link]
-
PubMed Central (PMC). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
- Google Patents. Synthesis process of pyridine-N-oxide - CN115160220A.
-
Chinese Chemical Society. Skeletal Editing of Pyridine and Quinoline N-Oxides Through Nitrogen to Carbon Single Atom Swap. [Link]
-
MDPI. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. [Link]
-
Pharmaffiliates. 259729-55-0| Chemical Name : Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. [Link]
-
Semantic Scholar. Preparation of New Nitrogen-Bridged Heterocycles. 48. Syntheses and Reactions of Ethyl 3-[2-(Methylthio)indolizin-3-yl]acrylate Derivatives. [Link]
-
Wikipedia. Ethyl acrylate. [Link]
-
International Science Community Association. Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. [Link]
-
ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]
-
PrepChem.com. Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. [Link]
-
BIOFOUNT. 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. [Link]
Sources
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Reaction of Aromatic N-Oxides with Dipolarophiles. XI. : 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives [jstage.jst.go.jp]
- 5. Reaction of Aromatic N-Oxides with Dipolarophiles. XI. : 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 259729-55-0 CAS MSDS (Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. labsolu.ca [labsolu.ca]
- 14. 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide|-范德生物科技公司 [bio-fount.com]
- 15. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
Welcome to the technical support guide for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS No. 259729-55-0). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the successful purification of this compound. We will delve into the causality behind experimental choices, ensuring you are equipped to handle common and complex purification challenges.
Section 1: Compound Overview and Physicochemical Properties
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a light-yellow solid at room temperature.[1][2] Understanding its fundamental properties is the first step in designing a robust purification strategy. The presence of the polar N-oxide functional group significantly influences its solubility and chromatographic behavior, often making it distinct from its non-oxidized pyridine analog.[3][4]
| Property | Value | Source(s) |
| CAS Number | 259729-55-0 | [2][5][6][7] |
| Molecular Formula | C10H11NO3 | [1][5][8] |
| Molecular Weight | 193.20 g/mol | [1][5][8] |
| Appearance | Light Yellow Solid | [1][2] |
| Melting Point | 68-69 °C | [6] |
| Solubility | Soluble in Methanol, Dichloromethane, Acetone | [1][5][6][8] |
| Storage Conditions | 2-8°C (Refrigerator) | [1][5][6] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and purification of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Q1: What are the most likely impurities in my crude sample?
A1: Impurities typically stem from the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a pyridine-based precursor or ethyl acrylate.[9][10][11]
-
Non-Oxidized Precursor: Incomplete N-oxidation can leave residual Ethyl 3-(2-Pyridinyl)acrylate. The N-oxide group imparts significant polarity, so this impurity will be less polar than the desired product.
-
Reaction Byproducts: Side reactions can generate related structures.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, ethanol, ethyl acetate) may be present.
Q2: My "purified" product is a persistent oil or gum, not the expected solid. What's happening?
A2: This is a frequent issue with pyridine N-oxides, which are known to be hygroscopic.[12] The N-oxide group readily forms hydrogen bonds with atmospheric moisture, preventing crystallization and resulting in a syrupy or oily state. The presence of even trace amounts of residual solvent can also act as a plasticizer.
-
Causality: The highly polar N-O bond attracts water molecules, disrupting the crystal lattice formation required for a solid state.
-
Solution: Rigorous drying is essential. Techniques like azeotropic distillation with toluene or drying under high vacuum (with a cold trap) for an extended period are effective at removing water and volatile solvents.[12]
Q3: How should I properly store the purified compound to maintain its integrity?
A3: Given its hygroscopic nature and defined melting point, proper storage is critical. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at the recommended refrigerator temperature of 2-8°C.[5][6] This minimizes water absorption and potential degradation.
Q4: Can I use reverse-phase HPLC to assess the purity? I'm having trouble with retention.
A4: It is common for highly polar compounds like pyridine N-oxides to show poor or no retention on standard C18 reverse-phase columns, often eluting with the solvent front.[3]
-
Expert Insight: The N-oxide moiety makes the molecule too polar to effectively partition into the non-polar stationary phase. To achieve good separation, you will likely need a highly aqueous mobile phase (e.g., >95% water), which can be problematic for column stability and peak shape.[3]
-
Recommendation: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[3] HILIC columns use a polar stationary phase with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water, which is ideal for retaining and separating very polar analytes.
Section 3: Purification Troubleshooting Guide
This guide provides a problem-solution framework for the two primary purification techniques: recrystallization and column chromatography.
Workflow 1: Recrystallization
| Problem | Probable Cause(s) | Solutions & Scientific Rationale |
| Product Fails to Crystallize | 1. Supersaturation not reached: Too much solvent was used. 2. Presence of impurities: Impurities can inhibit crystal lattice formation. 3. Cooling too rapidly: Prevents orderly crystal nucleation. | 1. Solution: Gently evaporate some solvent under reduced pressure or a stream of nitrogen to increase concentration. 2. Solution: The crude material may be too impure for recrystallization. Pre-purify with a quick silica plug or proceed to column chromatography. 3. Solution: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. If needed, scratch the inside of the flask with a glass rod to create nucleation sites. |
| Oily Precipitate Forms ("Oiling Out") | 1. Solution is too concentrated: The product's solubility limit is exceeded above its melting point. 2. Hygroscopic nature: Absorbed water is preventing solidification.[12] 3. Inappropriate solvent system. | 1. Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Then, cool slowly. 2. Solution: Ensure all glassware is oven-dried and use anhydrous solvents. If oiling out persists, it's a strong indicator of water contamination. 3. Solution: Screen for a different solvent or solvent pair. A good solvent should dissolve the compound when hot but not when cold. |
| Low Recovery of Purified Solid | 1. Compound has high solubility: Significant product remains in the mother liquor. 2. Premature crystallization: Product crystallized during hot filtration. | 1. Solution: Cool the filtrate in an ice bath or freezer to maximize precipitation. You can also reduce the volume of the mother liquor and cool again to obtain a second crop of crystals (check purity by TLC). 2. Solution: Use a heated filter funnel or add a small amount of extra hot solvent just before filtering to keep the compound in solution. |
| Product is Still Colored | 1. Colored impurities are co-crystallizing. | 1. Solution: Add a small amount of activated charcoal to the hot solution, allow it to stir for 5-10 minutes, and then filter it through a pad of Celite® while hot to remove the charcoal and adsorbed impurities before cooling. |
Workflow 2: Silica Gel Column Chromatography
| Problem | Probable Cause(s) | Solutions & Scientific Rationale |
| Poor Separation (Streaking or Overlapping Bands) | 1. Inappropriate solvent system: Eluent polarity is too high, causing all components to move too quickly. 2. Column overload: Too much crude material was loaded onto the column. 3. Compound is too polar for silica: Strong interaction leads to tailing. | 1. Solution: Develop a good solvent system using TLC first. Aim for a product Rf value of ~0.25-0.35. A common starting point is an ethyl acetate/hexanes mixture. 2. Solution: As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1. 3. Solution: Add a small percentage (0.5-1%) of a polar modifier like methanol or triethylamine (if the compound is basic) to the eluent to improve peak shape by competing for active sites on the silica. |
| Product is "Stuck" on the Column | 1. Eluent polarity is too low. 2. Irreversible adsorption. | 1. Solution: Gradually increase the polarity of the mobile phase. For a very polar compound like this N-oxide, you may need to switch to a dichloromethane/methanol gradient.[3] 2. Solution: This is rare but possible. Consider using a different stationary phase like alumina or a reverse-phase column if the issue persists. |
| Low Mass Balance / Recovery | 1. Product is still on the column: See above. 2. Sample was not loaded properly: Material precipitated at the top of the column. | 1. Solution: After the initial elution, flush the column with a very polar solvent (e.g., 10-20% methanol in DCM) to recover any remaining material. 2. Solution: Use a "dry loading" technique. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. |
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Always perform experiments on a small scale first to optimize conditions. Adhere to all institutional safety guidelines.
Protocol 1: Purification by Recrystallization
This protocol is ideal when the crude product is >90% pure as determined by a preliminary analysis like TLC or ¹H NMR.
-
Solvent Selection:
-
Place ~20 mg of crude material into three separate test tubes.
-
Add a solvent dropwise to each tube at room temperature. Test with: (a) Isopropanol, (b) Ethyl Acetate, (c) Toluene.
-
A good solvent will show poor solubility at room temperature.
-
Heat the tubes that showed poor solubility. A suitable solvent will fully dissolve the compound when hot.
-
Allow the dissolved solutions to cool. The best solvent will yield a high quantity of crystalline precipitate. A solvent pair (e.g., DCM/Hexane) may also be necessary.
-
-
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Optional: If the solution is colored, add a spatula-tip of activated charcoal and filter hot through Celite®.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly under high vacuum to remove all residual solvent and absorbed water.
-
-
Validation:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (68-69 °C) indicates high purity.[6]
-
Analyze the purity by TLC, HPLC, or NMR.
-
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or oily crude products.
-
TLC Analysis & Eluent Selection:
-
Dissolve a small amount of crude material in DCM or ethyl acetate.
-
Spot on a silica gel TLC plate and develop in various ratios of ethyl acetate (EtOAc) and hexanes (e.g., 20% EtOAc, 40% EtOAc, 60% EtOAc).
-
The ideal system will show good separation of spots with the desired product having an Rf of ~0.3.
-
-
Column Packing:
-
Choose a column with an appropriate diameter for your sample size.
-
Pack the column with silica gel using the "slurry method" with your starting eluent (e.g., 20% EtOAc/Hexanes). Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor their contents by TLC.
-
Gradually increase the eluent polarity (gradient elution) to elute your product. For example, move from 20% EtOAc -> 40% EtOAc -> 60% EtOAc.
-
Once the product has eluted, you can flush the column with a high-polarity solvent to remove any baseline material.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove all traces of solvent.
-
Section 5: Visualization of Purification Workflow
Diagram 1: Decision-Making for Purification Method
This flowchart guides the selection of the most appropriate initial purification technique based on the characteristics of the crude material.
Caption: Decision tree for selecting a purification method.
Diagram 2: General Purification & Validation Workflow
This diagram illustrates the comprehensive process from crude material to a validated, pure compound.
Caption: A typical workflow for purification and validation.
References
-
Vertex AI Search Result. (n.d.). Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Retrieved January 16, 2026.[5]
-
E-Biochem. (n.d.). Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Retrieved January 16, 2026.[1]
-
Reddit. (n.d.). How to dry pyridine N-oxide obtained commercially. r/Chempros. Retrieved January 16, 2026.[12]
-
Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved January 16, 2026.[3]
-
ChemBK. (2024). ethyl 3-(pyridin-3-yl)acrylate. Retrieved January 16, 2026.[9]
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved January 16, 2026.[13]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved January 16, 2026.[14]
-
Reddit. (n.d.). Preparation and Alkylation of N-Oxide Pyridine. r/OrganicChemistry. Retrieved January 16, 2026.[15]
-
Pharmaffiliates. (n.d.). Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Retrieved January 16, 2026.[2]
-
BIOFOUNT. (n.d.). 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Retrieved January 16, 2026.[8]
-
Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate. Retrieved January 16, 2026.[10]
-
BenchChem. (2025). Optimization of reaction conditions for Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis. Retrieved January 16, 2026.[16]
-
VTechWorks. (2024). Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group.... Retrieved January 16, 2026.[4]
Sources
- 1. Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 4. Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors [vtechworks.lib.vt.edu]
- 5. labsolu.ca [labsolu.ca]
- 6. 259729-55-0 CAS MSDS (Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. biomall.in [biomall.in]
- 8. 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide|-范德生物科技公司 [bio-fount.com]
- 9. chembk.com [chembk.com]
- 10. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 11. ETHYL 3-[(2-PIVALOYLAMINO)PYRIDINE-3-YL]ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyridinyl Acrylate N-Oxides
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts observed during the N-oxidation of pyridinyl acrylates?
The synthesis of pyridinyl acrylate N-oxides, typically achieved through the oxidation of the corresponding pyridinyl acrylate, can lead to several byproducts depending on the oxidant and reaction conditions.
Common Byproducts Include:
-
Unreacted Starting Material: Incomplete oxidation is a frequent issue, leading to the presence of the parent pyridinyl acrylate in the final product mixture.
-
Over-oxidation Products: While less common for the pyridine ring itself, other functional groups within the molecule may be susceptible to over-oxidation, particularly if harsh oxidizing agents are used.
-
Byproducts from the Oxidizing Agent: The choice of oxidant directly influences the byproduct profile.
-
m-Chloroperoxybenzoic Acid (m-CPBA): A widely used reagent, m-CPBA generates m-chlorobenzoic acid as a significant byproduct, which can complicate purification.[1][2]
-
Hydrogen Peroxide (H₂O₂): When used, especially with catalysts, excess H₂O₂ can be difficult to remove completely from the N-oxide product.[3] It is crucial to ensure its absence in the final product for safety and accuracy in subsequent applications.[3]
-
-
Ring-Opened or Rearranged Products: Under certain conditions, particularly with heat or light, pyridine N-oxides can undergo rearrangements.[4]
-
Polymerization of the Acrylate Moiety: The acrylate group is susceptible to polymerization, especially in the presence of radicals or under prolonged heating.
FAQ 2: I'm observing a lower-than-expected yield. What are the likely causes?
Low yields in pyridinyl acrylate N-oxide synthesis can often be attributed to several factors:
-
Incomplete Reaction: The N-oxidation may not have gone to completion. This can be due to insufficient oxidant, suboptimal reaction temperature, or a short reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[3]
-
Product Degradation: Pyridine N-oxides can be sensitive to the reaction conditions. Prolonged exposure to strong acids or high temperatures can lead to degradation.
-
Side Reactions: The formation of significant amounts of byproducts, as detailed in FAQ 1, will inherently lower the yield of the desired product.
-
Purification Losses: The physicochemical properties of pyridinyl acrylate N-oxides can sometimes make purification challenging, leading to loss of product during workup and chromatography. The high polarity of the N-oxide can cause it to streak on silica gel columns.
FAQ 3: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?
Interpreting unexpected signals in your NMR spectrum is a critical troubleshooting step.
-
Unreacted Starting Material: Compare the spectrum to that of your starting pyridinyl acrylate. The characteristic chemical shifts of the pyridine ring protons will be different in the N-oxide due to the electronic effect of the N-O bond.[3]
-
m-Chlorobenzoic Acid (from m-CPBA): This byproduct will show characteristic aromatic proton signals in the 7.5-8.0 ppm range and a carboxylic acid proton signal further downfield (often >10 ppm), though the latter can be broad and may exchange with residual water.
-
Polymerized Acrylate: Broadening of the signals corresponding to the acrylate vinyl protons and the appearance of broad aliphatic signals can indicate polymerization.
-
Solvent Impurities: Ensure that the peaks do not correspond to residual solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate).
FAQ 4: How can I effectively purify my pyridinyl acrylate N-oxide and remove common byproducts?
Purification strategies need to be tailored to the specific byproducts present.
-
Removal of m-Chlorobenzoic Acid:
-
Aqueous Wash: A common and effective method is to wash the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a 10% sodium sulfite (Na₂SO₃) solution.[1] This will deprotonate the carboxylic acid, making it water-soluble and easily separable in the aqueous layer.
-
Precipitation: Cooling the reaction mixture can sometimes precipitate the m-chlorobenzoic acid, which can then be removed by filtration.[1]
-
-
Column Chromatography:
-
Flash column chromatography is often necessary for achieving high purity.[5]
-
Due to the polar nature of N-oxides, a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is typically required.
-
Be aware that m-chlorobenzoic acid is also very polar and can sometimes co-elute with the product.[1] A basic wash prior to chromatography is highly recommended.
-
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method for purification.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of pyridinyl acrylate N-oxides.
Issue 1: The reaction is sluggish or incomplete.
dot
Caption: Troubleshooting workflow for sluggish or incomplete N-oxidation reactions.
Detailed Steps & Explanations:
-
Verify Oxidant Activity: Peroxy acids like m-CPBA can decompose over time. It is advisable to use a relatively fresh batch or titrate an older batch to determine its active oxygen content.
-
Optimize Temperature: While many N-oxidations proceed well at room temperature, some less reactive pyridines may require gentle heating.[4] However, be cautious as excessive heat can promote side reactions.
-
Monitor Reaction Progress: Use TLC to track the disappearance of the starting material and the appearance of the more polar N-oxide product. This provides real-time information on the reaction's progress and helps determine the optimal reaction time.
-
Consider Alternative Oxidants: If m-CPBA is ineffective, other oxidizing systems can be employed. Hydrogen peroxide in acetic acid is a classic alternative.[4][6] For sterically hindered or electron-deficient pyridines, more potent catalytic systems like H₂O₂ with methyltrioxorhenium (MTO) may be necessary.[2][7]
Issue 2: Significant byproduct formation is observed.
dot
Caption: Strategy for addressing significant byproduct formation.
Detailed Steps & Explanations:
-
Prevent Polymerization: The acrylate functionality is prone to polymerization. To mitigate this, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture, especially if elevated temperatures are used. Running the reaction at the lowest effective temperature is also recommended.
-
Control Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the oxidizing agent.[5] A large excess can lead to unwanted side reactions.
-
Chemoselectivity with Other Functional Groups: If your pyridinyl acrylate contains other oxidizable groups (e.g., sulfides), direct oxidation with peracids may not be suitable as they can also be oxidized.[8] In such cases, alternative synthetic routes or protecting group strategies may be necessary.
Issue 3: Difficulty with product isolation and purification.
dot
Caption: Decision tree for troubleshooting product isolation and purification.
Detailed Steps & Explanations:
-
Pre-Chromatography Cleanup: Always perform a thorough aqueous workup, including a basic wash to remove acidic byproducts, before attempting column chromatography.[1] This will significantly simplify the purification process.
-
Managing Polarity in Chromatography: Pyridine N-oxides are significantly more polar than their parent pyridines. This can lead to strong adsorption and streaking on silica gel.
-
Solvent System: Start with a moderately polar eluent and gradually increase the polarity. A common gradient might be from 100% dichloromethane to a mixture of dichloromethane and methanol.
-
Additives: Adding a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent can help to deactivate the acidic silica surface and improve the peak shape of the basic N-oxide product.
-
-
Breaking Emulsions: Emulsions can form during the aqueous workup, especially if the product has surfactant-like properties. To break an emulsion, try adding a saturated solution of sodium chloride (brine) or filtering the mixture through a pad of Celite.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Oxidation using m-CPBA
This protocol provides a general guideline. Specific substrate and scale may require optimization.
-
Dissolution: Dissolve the starting pyridinyl acrylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.[5] Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours).[5] Monitor the reaction progress by TLC.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (Na₂SO₃), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Data Presentation: Byproduct Profile Comparison
| Oxidizing System | Common Byproducts | Key Purification Step |
| m-CPBA | m-Chlorobenzoic acid | Basic aqueous wash (e.g., NaHCO₃)[1] |
| H₂O₂ / Acetic Acid | Residual acetic acid, unreacted H₂O₂ | Azeotropic removal of acetic acid, careful drying |
| H₂O₂ / MTO catalyst | Byproducts from potential over-oxidation | Chromatographic separation |
References
- DR-NTU. (n.d.). Pyridine N-Oxides Catalyzed Living Radical Polymerization of Methacrylates via Halogen Bonding Catalysis.
- Kaur, M., & Wuest, F. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
- ChemTube3D. (n.d.). Pyridine N-Oxide-structure.
- National Center for Biotechnology Information. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA.
- Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation.
- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
- National Center for Biotechnology Information. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
- Wang, Y., & Zhang, L. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis, 47, A-Q.
- Google Patents. (n.d.). EP2866562B1 - Pyridine n-oxides and processes for their preparation.
Sources
- 1. Workup [chem.rochester.edu]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. researchgate.net [researchgate.net]
- 8. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]
Technical Support Center: Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide - Stability and Degradation
Welcome to the technical support center for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges in your experiments, ensuring the integrity of your results.
Introduction
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a bifunctional molecule incorporating a reactive acrylate system and a pyridine N-oxide moiety. This unique combination makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups are susceptible to specific degradation pathways, which if not properly managed, can lead to experimental variability and compromised sample purity. This guide provides a comprehensive overview of the stability issues, troubleshooting protocols, and frequently asked questions related to the handling and use of this compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the use of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Each issue is followed by potential causes and actionable solutions.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause 1: Hydrolysis of the ethyl ester. The ethyl acrylate moiety is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, yielding acrylic acid and ethanol. This change in the molecular structure will likely alter its biological activity. The rate of hydrolysis is dependent on pH and temperature. For instance, ethyl acrylate has been shown to have hydrolysis half-lives of 3 years at pH 7, but this shortens to 103 days at pH 8 and a mere 2.5 hours at pH 11[1].
-
Troubleshooting Protocol:
-
pH Monitoring: Ensure that the pH of your stock solutions and assay buffers is maintained within a stable, near-neutral range (pH 6-7.5).
-
Fresh Preparations: Prepare stock solutions fresh for each experiment, especially if they are in aqueous buffers. Avoid long-term storage of aqueous solutions.
-
Solvent Selection: For long-term storage, use aprotic organic solvents such as Dichloromethane, Acetone, or Methanol where the compound is known to be soluble[2]. Perform a stability study in your chosen solvent system if long-term storage is unavoidable.
-
-
Potential Cause 2: Degradation of the N-Oxide. The N-oxide group can be reduced to the corresponding pyridine. This is a common metabolic pathway for N-oxides and can also be induced by certain chemical reagents or analytical techniques[3].
-
Troubleshooting Protocol:
-
Analytical Confirmation: Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to periodically check the purity of your stock solutions and samples. Look for the appearance of new peaks that could correspond to the reduced pyridine analogue.
-
Inert Atmosphere: When working with reducing agents or in conditions where reduction is possible, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
-
Troubleshooting Protocol:
-
Light Protection: Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Comparative Analysis: Analyze a sample that has been intentionally exposed to light alongside a protected sample to see if the unknown peaks are more prominent in the light-exposed sample.
-
-
Potential Cause 2: Thermal Degradation or Polymerization. Acrylates are prone to polymerization, which can be initiated by heat, light, or contaminants[1][4]. While aromatic N-oxides are generally quite thermally stable, the acrylate functionality is the more sensitive part of the molecule in this regard[3].
-
Troubleshooting Protocol:
-
Temperature Control: Avoid heating solutions of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide unless required by the protocol, and even then, use the lowest effective temperature for the shortest possible time.
-
GC/MS Analysis Caution: Be aware that thermal decomposition can occur in the injector port of a gas chromatograph. This can lead to the detection of the deoxygenated parent compound or other breakdown products, which may not be present in the original sample[5]. If you suspect this, use a lower injection temperature or a "cool on-column" injection technique if available.
Caption: Potential degradation pathways for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
-
Issue 3: Sample discoloration or change in physical appearance.
-
Troubleshooting Protocol:
-
Storage Audit: Review your storage conditions against the recommendations in the FAQ section below. Ensure the material is stored at the correct temperature and protected from light.
-
Purity Check: If the material is still soluble, perform a purity check using NMR or LC-MS to assess the extent of degradation. If significant degradation has occurred, it is recommended to use a fresh, uncompromised batch of the compound.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide?
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (long-term solid) | Slows down potential polymerization and degradation reactions. |
| Light | Protect from light (amber vials) | Prevents potential photodegradation. |
| Atmosphere | Store under air (for inhibited product) | Inhibitors often require oxygen to prevent polymerization. |
| Moisture | Store in a dry environment | Minimizes the risk of hydrolysis. |
Q2: Which solvents are best for preparing stock solutions?
The compound is soluble in acetone, dichloromethane, and methanol[2]. For biological experiments, DMSO is a common choice. However, N-oxides are generally most stable in polar protic solvents[3][7]. It is crucial to prepare fresh solutions and avoid long-term storage in any solvent without first performing a stability study.
Q3: Is this compound stable in acidic and basic conditions?
The stability is pH-dependent. The ethyl ester is susceptible to hydrolysis under basic conditions (pH > 7)[8][9]. While aromatic N-oxides can be protonated and are generally stable in moderately acidic conditions (pH 2-5), strongly acidic or basic conditions may promote degradation[3][7]. It is recommended to work in a neutral pH range whenever possible.
Caption: Recommended workflow for handling and troubleshooting Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Q4: What are the likely degradation products I should look for?
Based on the structure, the primary degradation products to anticipate are:
-
Hydrolysis Product: 3-(2-Pyridinyl)acrylic acid, N-Oxide.
-
Reduction Product: Ethyl 3-(2-pyridinyl)acrylate.
-
Photodegradation/Rearrangement Products: These can be complex and varied. Isomers or ring-opened products are possibilities.
-
Polymerization Products: High molecular weight oligomers or polymers.
References
-
Sharma, S., et al. (2013). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. ResearchGate. [Link]
-
The alkaline hydrolysis of ethyl acrylate in ethanollwater mixtures. ResearchGate. [Link]
-
Nodwell, M. B., & Britton, R. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [Link]
-
Ethyl Acrylate. PubChem. [Link]
-
How to Extend Acrylic Resin Shelf Life in Storage. Patsnap Eureka. [Link]
-
Acrylic Esters: A Summary of Safety and Handling, 4th Ed. Squarespace. [Link]
-
How to prevent the degradation of Methyl Acrylate during storage?. Blog. [Link]
-
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A. [Link]
-
Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. NIH. [Link]
-
Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. [Link]
-
Safe Handling Guide UV curable materials. Tech-Labs. [Link]
-
Enhancing the shelf life of epoxy monoacrylate resins using acryl phosphate as a reactive additive. ResearchGate. [Link]
-
Functionalization of pyridine N‐oxides using PyBroP. ResearchGate. [Link]
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What are the product of degradation from Pyridine?. ResearchGate. [Link]
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Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]
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Dinitrogen tetroxide. Wikipedia. [Link]
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A Study of Stable Graphene Oxide Dispersions in Various Solvents. ResearchGate. [Link]
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Kinetics of Ethyl Acrylate Synthesis. ResearchGate. [Link]
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Ethyl acrylate. Wikipedia. [Link]
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Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Pharmaffiliates. [Link]
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Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. ResearchGate. [Link]
-
Thermal degradation kinetics of poly( n-butyl acrylate) initiated by lactams and thiols. ResearchGate. [Link]
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Degradation of Poly(butyl acrylate) and Poly(2‐hydroxyethyl methacrylate) Model Compounds Under Extreme Environmental Conditions. ResearchGate. [Link]
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Identification of etamiphylline-N-oxide in greyhound urine by high performance liquid chromatography-mass spectrometry. PubMed. [Link]
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Technical Support Center: Selective N-Oxidation of Pyridinyl Acrylates
Welcome to our dedicated technical support center for the selective N-oxidation of pyridinyl acrylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of the electron-withdrawing acrylate moiety on the pyridine ring introduces unique challenges, making the nitrogen less nucleophilic and susceptible to side reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve successful and selective N-oxidation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Problem 1: Low to No Conversion of the Starting Material
You've set up your reaction, but upon analysis (TLC, LC-MS, GC), you observe predominantly unreacted starting material.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficiently Reactive Oxidant | The acrylate group deactivates the pyridine ring, reducing the nucleophilicity of the nitrogen atom. Standard peracids like m-CPBA may not be potent enough for efficient oxidation. | Switch to a more powerful oxidizing system. A combination of urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA) generates a highly electrophilic peracid in situ, which is effective for electron-poor pyridines.[1] |
| Inadequate Reaction Temperature | The activation energy for the N-oxidation of deactivated pyridines can be high, requiring thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature. Monitor the reaction closely for the appearance of side products. For UHP/TFAA systems, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common strategy.[2] |
| Protonation of Pyridine Nitrogen | If the reaction medium is too acidic, the pyridine nitrogen will be protonated, rendering it non-nucleophilic and preventing oxidation. | While some acidity can activate the oxidant, excessive acidity is detrimental. If using a system like H₂O₂/AcOH, consider buffering the reaction or switching to a non-acidic system like UHP/TFAA in a neutral solvent like dichloromethane. |
Problem 2: Formation of Multiple Unidentified Side Products
Your reaction mixture shows a complex profile with several spots on TLC or peaks in your chromatogram, indicating significant side reactions.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Michael Addition | The acrylate is a Michael acceptor. Nucleophilic species in the reaction mixture (e.g., the conjugate base of the peracid) can add to the double bond. | Use a non-nucleophilic solvent and ensure the absence of extraneous nucleophiles. Running the reaction at lower temperatures can also disfavor Michael addition relative to N-oxidation. |
| Polymerization of the Acrylate | Radical initiators or harsh reaction conditions can lead to the polymerization of the acrylate moiety. | Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-induced polymerization. |
| Ring Opening or Rearrangement | Highly reactive oxidants under harsh conditions can lead to the degradation of the pyridine N-oxide product.[3] | Use the mildest effective oxidizing conditions. Monitor the reaction progress carefully and quench the reaction as soon as the starting material is consumed to prevent over-oxidation or degradation of the product. |
Problem 3: Difficult Purification of the Pyridine N-Oxide
You have successfully formed the desired product, but isolating it from the reaction mixture is proving to be a challenge.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| High Polarity of the N-Oxide | The N-oxide functionality significantly increases the polarity of the molecule, leading to poor solubility in common organic solvents and strong retention on silica gel.[4] | For chromatographic purification, consider using a more polar mobile phase or switching to a different stationary phase like alumina or a bonded-phase silica. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient can also be effective.[4] |
| Co-elution with Byproducts | The byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA) can have similar polarities to the desired product. | An acidic or basic wash during the workup can help remove these impurities. For example, a dilute sodium bicarbonate wash will remove acidic byproducts. |
| Product Instability | Some pyridine N-oxides, especially those with certain substitution patterns, can be unstable and degrade during purification.[1] | Minimize the exposure of the product to harsh conditions. Use moderate temperatures for solvent evaporation and consider purification methods that do not require strong acids or bases. |
Experimental Protocols
Protocol 1: General Procedure for N-Oxidation using UHP/TFAA
This protocol is a robust starting point for the N-oxidation of electron-deficient pyridinyl acrylates.[1]
-
Preparation: Dissolve the pyridinyl acrylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add urea-hydrogen peroxide (UHP, 1.5-2.0 eq.) to the cooled solution, followed by the slow, dropwise addition of trifluoroacetic anhydride (TFAA, 1.2-1.5 eq.).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues during the N-oxidation of pyridinyl acrylates.
Caption: A decision tree for troubleshooting the N-oxidation of pyridinyl acrylates.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridinyl acrylate difficult to oxidize compared to simple pyridine?
The acrylate group is electron-withdrawing, which reduces the electron density of the pyridine ring. This deactivation lowers the nucleophilicity of the pyridine nitrogen, making it less reactive towards electrophilic oxidizing agents. Consequently, more potent oxidants and sometimes harsher reaction conditions are required to achieve N-oxidation.[1][2]
Q2: Can I use m-CPBA for the N-oxidation of my pyridinyl acrylate?
While m-CPBA is a common and effective reagent for the N-oxidation of many pyridines, it may not be sufficiently reactive for highly electron-deficient substrates like pyridinyl acrylates.[5][6] If you observe low conversion with m-CPBA, it is advisable to switch to a more powerful oxidizing system, such as the one generated from urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA).[1]
Q3: How can I monitor the progress of my N-oxidation reaction?
The most common methods for monitoring the reaction are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). The pyridine N-oxide product is typically much more polar than the starting pyridinyl acrylate, resulting in a significantly lower Rf value on a normal-phase TLC plate. LC-MS is also highly effective for confirming the formation of the product by observing the expected mass-to-charge ratio (M+H)⁺ corresponding to the addition of an oxygen atom. Gas chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.[7]
Q4: What is the mechanism of N-oxidation with a peracid like m-CPBA?
The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic peroxide oxygen of the m-CPBA. This is followed by a proton transfer, leading to the formation of the pyridine N-oxide and m-chlorobenzoic acid as a byproduct.
Caption: A simplified representation of the N-oxidation mechanism.
Q5: Are there any safety precautions I should be aware of when running these reactions?
Yes. Peracids, including m-CPBA and those generated in situ, are strong oxidizing agents and can be explosive, especially in high concentrations.[8] Always handle them with care, use appropriate personal protective equipment (PPE), and work in a well-ventilated fume hood. Reactions involving peroxides should be quenched carefully to avoid uncontrolled exothermic decomposition.
References
-
A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. ResearchGate. [Link]
-
A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate. [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
mCPBA: Preparation, Properties, Reactions. Science Info. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. [Link]
-
meta-Chloroperoxybenzoic acid. Wikipedia. [Link]
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- 8. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
Welcome to the technical support guide for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. Our goal is to provide field-proven insights and actionable troubleshooting advice to help you anticipate and mitigate common side reactions encountered under acidic or basic conditions, ensuring the integrity and success of your experiments.
This molecule possesses two key reactive centers: the pyridine N-oxide moiety and the α,β-unsaturated ester (ethyl acrylate) system. The interplay between these groups dictates its reactivity and susceptibility to specific degradation pathways depending on the pH of the reaction medium.
Part 1: Side Reactions & Troubleshooting under Acidic Conditions
Under acidic conditions, the primary site of interaction is the nucleophilic oxygen of the N-oxide group. Protonation at this site significantly alters the electronic properties of the pyridine ring and can lead to subsequent reactions.[1][2]
Frequently Asked Questions (Acidic Conditions)
Question 1: I'm running a reaction in an acidic solvent (e.g., TFA, HCl in dioxane) and observing a significant amount of a more polar byproduct by TLC/LC-MS. What is the likely cause?
Answer: The most probable side reaction is the acid-catalyzed hydrolysis of the ethyl ester functional group. The N-oxide oxygen is first protonated, increasing the overall electron-withdrawing nature of the pyridinium ring system. However, the ester carbonyl can also be protonated, which strongly activates it for nucleophilic attack by water present in the reaction medium (even trace amounts). This process cleaves the ester to yield ethanol and the corresponding carboxylic acid, "3-(2-Pyridinyl)acrylic acid, N-Oxide," which is significantly more polar.
-
Mechanistic Insight: Ester hydrolysis under acidic conditions is a reversible equilibrium-driven process. The presence of excess water will drive the reaction toward the carboxylic acid product.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (N₂ or Ar).
-
Use Aprotic Acids: If possible, substitute protic acids (like HCl or H₂SO₄) with Lewis acids or aprotic acid sources that are less likely to introduce water.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis, which typically has a higher activation energy than the desired reaction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Question 2: After treating the compound with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O), I'm not recovering my starting material and see multiple new spots on my TLC. What is happening?
Answer: You are likely observing a classic reaction of pyridine N-oxides known as deoxygenative functionalization .[2][3][4][5] Reagents like POCl₃ or Ac₂O first react with the N-oxide oxygen to form a highly reactive intermediate with a good leaving group. This activates the pyridine ring for nucleophilic attack, typically at the C2 or C4 position.[1] The nucleophile (e.g., chloride from POCl₃) attacks the ring, followed by elimination of the oxygen-containing group. This results in a substituted pyridine (no longer an N-oxide) and is an irreversible process.
-
Expertise & Experience: This is a common synthetic strategy to functionalize the pyridine ring, but it is a significant side reaction if your goal is to modify the acrylate portion while preserving the N-oxide.
-
Troubleshooting Steps:
-
Reagent Choice: Avoid highly reactive electrophilic reagents like acid halides, anhydrides, and strong dehydrating agents if you wish to retain the N-oxide.
-
Protecting Groups: If modification of the acrylate is necessary under conditions that affect the N-oxide, consider a different synthetic route where the N-oxidation step is performed last.
-
Alternative Conditions: Explore milder reagents for your desired transformation that are known to be compatible with pyridine N-oxides.
-
Workflow Diagram: Key Acid-Catalyzed Side Reaction
Caption: Common degradation pathways under basic conditions.
Part 3: Recommended Experimental Protocols
Protocol 1: General Procedure for Handling Reactions under Basic Conditions to Avoid Polymerization
This protocol is designed for reactions where a base is required but polymerization of the acrylate must be suppressed.
-
Preparation: Under an inert atmosphere (N₂), add a solution of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide in a dry, aprotic solvent (e.g., THF, Dichloromethane) to a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C or -78 °C using an appropriate cooling bath. Allow the solution to equilibrate at this temperature for 10-15 minutes.
-
Base Addition: Prepare a solution of a non-nucleophilic base (e.g., DBU) in the same dry solvent. Add the base solution to the reaction mixture dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a mild acidic source, such as saturated aqueous ammonium chloride (NH₄Cl) solution, while maintaining the low temperature.
-
Workup: Proceed with the standard aqueous workup and extraction. Do not allow the reaction mixture to warm to room temperature until after the base has been quenched.
Protocol 2: General Procedure for Reactions under Mildly Acidic Conditions to Avoid Ester Hydrolysis
This protocol is for reactions requiring an acid catalyst where the ester functionality must be preserved.
-
Preparation: Use flame-dried glassware and ensure all reagents and solvents are certified anhydrous. Work under a positive pressure of an inert gas (N₂ or Ar).
-
Reaction Setup: Dissolve the Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide and other reactants in a dry, aprotic solvent (e.g., Dichloromethane, Acetonitrile).
-
Acid Addition: Add the acidic reagent (e.g., a Lewis acid like BF₃·OEt₂ or a well-dried source of a protic acid like p-toluenesulfonic acid) portion-wise or as a solution in the anhydrous reaction solvent at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: Carefully monitor the formation of the more polar acid byproduct by TLC. A co-spot of the starting material can be helpful for comparison.
-
Quenching: Upon completion, quench the reaction with a mild base, such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Perform the aqueous workup quickly and avoid prolonged contact with either the acidic or basic aqueous layers. Dry the organic phase thoroughly (e.g., over Na₂SO₄ or MgSO₄) before concentrating.
References
-
Van de Water, R. W., & Pettus, T. R. (2002). Aza-Michael Additions of O-Silyl-Protected Enols and Enolates. The Journal of Organic Chemistry, 67(23), 8042-8047. ([Link])
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Reddy, M. S., & Thirupathi, P. (2007). Michael addition of amines to α,β-unsaturated esters catalyzed by silica gel. Tetrahedron Letters, 48(38), 6745-6748. ([Link])
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Varala, R., Enugala, R., & Adapa, S. R. (2006). LiClO4-catalyzed aza-Michael addition of secondary amines to α,β-unsaturated esters under solvent-free conditions. Catalysis Communications, 7(11), 857-860. ([Link])
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Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-841. ([Link])
-
Wikipedia contributors. (2023, December 27). Pyridine-N-oxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. ([Link])
-
González-Bello, C. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(88), 55856-55864. ([Link])
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Mülhaupt, R. et al. (1995). Selective Michael Addition of Diamines to Ethyleneglycol Diacrylate Methacrylate. Macromolecular Chemistry and Physics, 196(6), 1973-1982. ([Link])
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Organic Chemistry Portal. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Retrieved from [Link]
-
Douglas, C. J., & Thomson, R. J. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(8), 3242-3245. ([Link])
-
Hilton, M. J., & Toste, F. D. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 61(13), 5435-5447. ([Link])
-
Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
-
Encyclopedia of Polymer Science and Technology. (2002). Acrylic Ester Polymers. Wiley Online Library. ([Link])
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Stott, W. T., et al. (1996). The regional hydrolysis of ethyl acrylate to acrylic acid in the rat nasal cavity. Fundamental and Applied Toxicology, 34(2), 213-220. ([Link])
-
Al-Saden, A. A., & Town, C. M. (2017). The hydrolytic behavior of N, N ′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. Polymer Chemistry, 8(13), 2095-2104. ([Link])
-
Sharma, S., et al. (2013). The alkaline hydrolysis of ethyl acrylate in ethanol-water mixtures. ResearchGate. ([Link])
-
ResearchGate. (n.d.). Acrylic Ester Polymers. Request PDF. Retrieved from [Link]
-
Drockenmuller, J., & Taton, D. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 121(18), 11525-11601. ([Link])
-
National Center for Biotechnology Information. (n.d.). Ethyl Acrylate. PubChem Compound Database. Retrieved from [Link]
-
Jaroszewski, J. W., & Kaplan, G. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(16), 1872-1896. ([Link])
-
ResearchGate. (n.d.). Acrylic Ester Polymers, Survey. Request PDF. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of quinoline N-oxide with ethyl acrylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
-
Wikipedia contributors. (2024, January 5). Ethyl acrylate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N-oxide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
Introduction
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the pyridine N-oxide moiety enhances the molecule's polarity and hydrogen bonding capabilities, while the α,β-unsaturated ester functionality serves as a versatile Michael acceptor and a precursor for further chemical transformations. The strategic importance of this scaffold necessitates the development of efficient, scalable, and robust synthetic methodologies.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. We will dissect two principal approaches: the sequential construction of the acrylate side-chain onto a pre-formed pyridine N-oxide ring, and the terminal N-oxidation of a pre-synthesized ethyl 3-(2-pyridinyl)acrylate. By examining the underlying mechanisms, experimental considerations, and overall efficiency, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific application.
Strategic Dissection of Synthetic Pathways
The synthesis of the target molecule can be logically approached from two opposite directions, each presenting a unique set of advantages and challenges.
-
Strategy A: N-Oxidation First, Acrylate Formation Second. This pathway commences with the oxidation of a readily available pyridine precursor, followed by the installation of the ethyl acrylate side chain. This approach isolates the potentially sensitive oxidation step from the C-C bond formation.
-
Strategy B: Acrylate Formation First, N-Oxidation Second. This alternative strategy involves first constructing the ethyl 3-(2-pyridinyl)acrylate molecule and subsequently oxidizing the pyridine nitrogen in the final step. This route may be advantageous if the starting materials for the acrylate synthesis are more accessible or if the N-oxide functionality interferes with the C-C bond-forming reaction.
The following diagram illustrates these two divergent strategic approaches.
Caption: Divergent synthetic strategies for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Strategy A: Synthesis via a Pyridine N-Oxide Intermediate
This approach hinges on the initial preparation of 2-pyridinecarboxaldehyde N-oxide, which then serves as the electrophilic partner for the construction of the acrylate moiety.
Step 1: N-Oxidation of 2-Pyridinecarboxaldehyde
The oxidation of the pyridine nitrogen is a foundational step. Various oxidizing agents can be employed, with the choice often depending on safety, cost, and scale.[1] A common and effective method involves using meta-chloroperoxybenzoic acid (m-CPBA). Other reagents like hydrogen peroxide in acetic acid or urea-hydrogen peroxide adducts are also viable.[2][3]
Step 2: Formation of the Acrylate Side-Chain
With 2-pyridinecarboxaldehyde N-oxide in hand, the subsequent C-C bond formation is typically achieved via olefination reactions.
The Wittig reaction is a robust and highly reliable method for converting aldehydes into alkenes.[4][5] It involves the reaction of the aldehyde with a phosphorus ylide, in this case, (carbethoxymethylene)triphenylphosphorane. The primary driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[6]
-
Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then fragments to yield the alkene and triphenylphosphine oxide.[4][7]
-
Advantages: The location of the double bond is fixed, avoiding isomeric mixtures that can arise from other methods.[5]
-
Disadvantages: A stoichiometric amount of triphenylphosphine oxide is generated, which can sometimes complicate purification. The stereoselectivity can be an issue; unstabilized ylides tend to favor the (Z)-alkene, while stabilized ylides, such as the one used here, predominantly yield the more stable (E)-alkene.[4][7]
Caption: Simplified workflow of the Wittig olefination reaction.
The HWE reaction is a popular modification of the Wittig reaction that utilizes a phosphonate carbanion instead of a phosphorus ylide. The key reagent is typically triethyl phosphonoacetate.
-
Mechanism: Similar to the Wittig reaction, the HWE reaction involves the nucleophilic attack of the deprotonated phosphonate on the aldehyde.
-
Advantages:
-
The dialkyl phosphate byproduct is water-soluble, greatly simplifying product purification compared to the removal of triphenylphosphine oxide.
-
HWE reagents are generally more reactive than the corresponding stabilized Wittig ylides.
-
The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer.
-
-
Disadvantages: Requires a strong base (e.g., NaH, NaOEt) to deprotonate the phosphonate ester, which may not be compatible with all substrates.
Strategy B: Terminal N-Oxidation Approach
This strategy prioritizes the construction of the carbon skeleton first, culminating in the N-oxidation of ethyl 3-(2-pyridinyl)acrylate.
Step 1: Synthesis of Ethyl 3-(2-Pyridinyl)acrylate
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[8] For this synthesis, 2-bromopyridine is coupled with ethyl acrylate.[9][10]
-
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[8]
-
Advantages: It is a highly efficient C-C bond-forming reaction, often with high yields. It is a catalytic process, which is advantageous from an atom economy perspective.
-
Disadvantages: Requires a palladium catalyst, which can be expensive and must be removed from the final product, a critical consideration in pharmaceutical applications. The reaction conditions (base, temperature, ligand) need careful optimization.
Caption: Catalytic cycle of the Heck reaction for C-C bond formation.
Alternatively, ethyl 3-(2-pyridinyl)acrylate can be synthesized using the Wittig or HWE reactions described in Strategy A, but starting with 2-pyridinecarboxaldehyde instead of its N-oxide derivative.
Step 2: N-Oxidation of Ethyl 3-(2-Pyridinyl)acrylate
The final step in this sequence is the oxidation of the pyridine nitrogen. The same oxidizing agents discussed in Strategy A (e.g., m-CPBA, H₂O₂/AcOH) are applicable here. A key consideration is the potential for the oxidant to react with the electron-rich double bond of the acrylate moiety. However, the pyridine nitrogen is generally more nucleophilic and will typically oxidize preferentially under controlled conditions.
Comparative Analysis Summary
| Feature | Strategy A1 (Wittig) | Strategy A2 (HWE) | Strategy B1 (Heck) |
| Overall Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Number of Steps | 2 | 2 | 2 |
| Key Reagents | PPh₃, Strong Base | Phosphonate Ester, Base | Pd Catalyst, Ligand, Base |
| Byproduct Removal | Challenging (Ph₃PO) | Easy (Water Soluble) | Moderate (Catalyst removal) |
| Scalability | Moderate | Good | Excellent |
| Stereoselectivity | (E)-isomer favored | High (E)-selectivity | Not applicable |
| Safety Concerns | Standard organic reagents | Strong base handling | Metal catalyst handling |
| Cost-Effectiveness | Moderate | Good | Potentially high (catalyst) |
Detailed Experimental Protocols
Protocol 1: Synthesis via Strategy A2 (Horner-Wadsworth-Emmons)
Step 1: Preparation of 2-Pyridinecarboxaldehyde N-Oxide
-
Dissolve 2-pyridinecarboxaldehyde (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography.
Step 2: HWE Reaction to form Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the resulting solution back to 0 °C and add a solution of 2-pyridinecarboxaldehyde N-oxide (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the target compound.
Protocol 2: Synthesis via Strategy B1 (Heck Reaction and Oxidation)
Step 1: Preparation of Ethyl 3-(2-Pyridinyl)acrylate
-
To a flask charged with 2-bromopyridine (1.0 equiv), ethyl acrylate (1.5 equiv), palladium(II) acetate (0.02 equiv), tri(o-tolyl)phosphine (0.04 equiv), and triethylamine (2.0 equiv) in acetonitrile, apply an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by GC-MS or TLC. After completion, cool the mixture to room temperature and filter to remove salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield ethyl 3-(2-pyridinyl)acrylate.
Step 2: N-Oxidation
-
Dissolve the ethyl 3-(2-pyridinyl)acrylate (1.0 equiv) from the previous step in DCM and cool to 0 °C.
-
Add m-CPBA (~77%, 1.1 equiv) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Work-up the reaction as described in Protocol 1, Step 1, to isolate and purify the final product, Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Conclusion and Recommendations
Both strategic approaches offer viable pathways to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. The optimal choice is dictated by the specific requirements of the synthesis.
-
For laboratory-scale synthesis focused on high purity and stereocontrol, Strategy A2 (HWE reaction) is highly recommended. It provides excellent yields of the desired (E)-isomer and features a straightforward purification process due to the water-soluble phosphate byproduct.
-
For large-scale industrial production where cost and throughput are paramount, Strategy B1 (Heck reaction) may be more advantageous. Despite the initial cost of the palladium catalyst, its high efficiency and the potential for catalyst recycling can make it more economical at scale. However, rigorous purification to remove residual palladium is essential for pharmaceutical applications.
The Wittig reaction (Strategy A1) remains a classic and reliable method, but it is often superseded by the HWE modification due to the significant advantage in purification. Ultimately, the decision should be based on a careful evaluation of available starting materials, equipment, scale, and the final purity requirements of the target compound.
References
- CN102249995A - Synthetic method for preparing pyridine N-oxide - Google P
- Pyridine-n-oxide - Organic Syntheses Procedure.
- Knoevenagel condens
- Recent trends in the chemistry of pyridine N-oxides - Ark
- Synthesis of 2-substituted pyridines
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
- Wittig Reaction - Organic Chemistry Portal.
- Heck Reaction - Chemistry LibreTexts.
- A Solvent Free Wittig Reaction - University of Missouri–St. Louis.
- Wittig reaction - Wikipedia.
- Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.
- The Wittig Reaction - Chemistry LibreTexts.
- Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs.
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- 1. arkat-usa.org [arkat-usa.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide: Ethyl 3-(2-Pyridinyl)acrylate and its N-oxide
In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic compounds is a cornerstone of molecular design. The introduction of an N-oxide moiety to a pyridine ring, for instance, dramatically alters its electronic properties, influencing its reactivity, polarity, and biological activity. This guide provides an in-depth spectroscopic comparison of Ethyl 3-(2-Pyridinyl)acrylate and its corresponding N-oxide, offering researchers a detailed analysis of the structural and electronic changes imparted by N-oxidation. The supporting experimental data for Ethyl 3-(2-Pyridinyl)acrylate and established principles of N-oxidation on pyridine derivatives form the basis of this comparative analysis.
Introduction: The Chemical and Electronic Impact of N-Oxidation
Ethyl 3-(2-Pyridinyl)acrylate is a versatile building block, featuring a pyridine ring, an α,β-unsaturated ester, and a flexible ethyl group. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it a nucleophilic center. N-oxidation, the process of converting this nitrogen to an N-oxide, introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This transformation significantly perturbs the electronic distribution within the pyridine ring, with profound consequences for its spectroscopic signatures. This guide will explore these changes through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe into the Electronic Environment
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The introduction of the N-oxide functionality is expected to induce significant shifts in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 3-(2-Pyridinyl)acrylate exhibits characteristic signals for the pyridinyl, vinyl, and ethyl protons. Upon N-oxidation, the electron-withdrawing nature of the N-oxide group is anticipated to deshield the protons on the pyridine ring, causing their signals to shift downfield. The proton ortho to the N-oxide (at the 6-position) is expected to experience the most significant downfield shift due to the inductive effect and the positive charge on the adjacent nitrogen.
Table 1: Comparative ¹H NMR Data (Predicted for N-oxide)
| Proton Assignment | Ethyl 3-(2-Pyridinyl)acrylate (Experimental, ppm) | Ethyl 3-(2-Pyridinyl)acrylate N-oxide (Predicted, ppm) | Expected Shift (Δδ) |
| Pyridinyl-H6 | 8.60-8.57 (m) | ~8.8-9.0 | Downfield |
| Pyridinyl-H4 | 7.46-7.40 (m) | ~7.6-7.8 | Downfield |
| Pyridinyl-H5 | 7.30-7.24 (m) | ~7.4-7.6 | Downfield |
| Pyridinyl-H3 | 7.46-7.40 (m) | ~7.5-7.7 | Downfield |
| Vinylic-Hα | 6.67 (d) | ~6.7-6.8 | Minor Downfield |
| Vinylic-Hβ | 7.59 (d) | ~7.6-7.7 | Minor Downfield |
| Ethyl-CH₂ | 4.15 (q) | ~4.2 | Minor Downfield |
| Ethyl-CH₃ | 1.32 (t) | ~1.3 | Minimal Change |
Experimental data for Ethyl 3-(2-Pyridinyl)acrylate is sourced from a supporting information document for a scientific publication.
¹³C NMR Spectroscopy
Similar to the proton signals, the carbon signals of the pyridine ring are expected to be deshielded upon N-oxidation. The carbon atom directly attached to the N-oxide (C2) and the carbon at the para-position (C4) are predicted to show the most significant downfield shifts. In contrast, the carbons at the meta-positions (C3 and C5) may experience a lesser effect. For pyridine itself, N-oxidation leads to a downfield shift of the C2/C6 and C4 signals, while the C3/C5 signals are shifted upfield, a trend that provides a basis for the predictions below.[1]
Table 2: Comparative ¹³C NMR Data (Predicted for N-oxide)
| Carbon Assignment | Ethyl 3-(2-Pyridinyl)acrylate (Experimental, ppm) | Ethyl 3-(2-Pyridinyl)acrylate N-oxide (Predicted, ppm) | Expected Shift (Δδ) |
| Pyridinyl-C2 | 151.9 | ~148-150 | Upfield |
| Pyridinyl-C3 | 121.3 | ~123-125 | Downfield |
| Pyridinyl-C4 | 137.0 | ~139-141 | Downfield |
| Pyridinyl-C5 | 126.0 | ~124-126 | Upfield/Minimal Change |
| Pyridinyl-C6 | 150.1 | ~140-142 | Upfield |
| Vinylic-Cα | 113.3 | ~114-116 | Minor Downfield |
| Vinylic-Cβ | 145.1 | ~146-148 | Minor Downfield |
| Carbonyl-C | 157.8 | ~157-158 | Minimal Change |
| Ethyl-CH₂ | 44.8 | ~45 | Minimal Change |
| Ethyl-CH₃ | 13.1 | ~13 | Minimal Change |
Experimental data for Ethyl 3-(2-Pyridinyl)acrylate is sourced from a supporting information document for a scientific publication.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Observing Vibrational Changes
IR spectroscopy probes the vibrational modes of molecules. The most significant change in the IR spectrum upon N-oxidation is the appearance of a strong absorption band corresponding to the N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region for pyridine N-oxides.[2] Other vibrational modes of the pyridine ring and the acrylate moiety are also expected to be affected.
Table 3: Comparative IR Data (Predicted for N-oxide)
| Vibrational Mode | Ethyl 3-(2-Pyridinyl)acrylate (Expected, cm⁻¹) | Ethyl 3-(2-Pyridinyl)acrylate N-oxide (Predicted, cm⁻¹) | Key Observations |
| C=O Stretch (Ester) | ~1715 | ~1715 | Minimal Change |
| C=C Stretch (Alkene) | ~1640 | ~1640 | Minimal Change |
| Pyridine Ring Vibrations | ~1600-1400 | Shifted | Changes in intensity and position |
| N-O Stretch | N/A | ~1250-1280 | Appearance of a strong band |
Experimental Protocol: IR Spectroscopy
Caption: Workflow for IR data acquisition and analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine exhibits π → π* transitions in the UV region. The introduction of the N-oxide group, with its lone pairs on the oxygen and the perturbed π-system, typically leads to a red shift (bathochromic shift) of the π → π* transitions and the appearance of a new, lower energy n → π* transition.[3]
Table 4: Comparative UV-Vis Data (Predicted for N-oxide)
| Compound | λmax (nm) (Predicted) | Electronic Transition |
| Ethyl 3-(2-Pyridinyl)acrylate | ~270-280 | π → π |
| Ethyl 3-(2-Pyridinyl)acrylate N-oxide | ~280-300 | π → π |
| ~320-340 | n → π* |
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis data acquisition and analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak in the mass spectrum of Ethyl 3-(2-Pyridinyl)acrylate N-oxide will be 16 mass units higher than that of the parent compound, corresponding to the addition of an oxygen atom. The fragmentation patterns will also differ, with the N-oxide potentially showing a characteristic loss of an oxygen atom.
Table 5: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways (Predicted for N-oxide) |
| Ethyl 3-(2-Pyridinyl)acrylate | C₁₀H₁₁NO₂ | 177.20 | Loss of -OCH₂CH₃, loss of -COOCH₂CH₃ |
| Ethyl 3-(2-Pyridinyl)acrylate N-oxide | C₁₀H₁₁NO₃ | 193.20 | [M-O]⁺, loss of -OCH₂CH₃, loss of -COOCH₂CH₃ |
Molecular weight for Ethyl 3-(2-Pyridinyl)acrylate from PubChem.[4]
Experimental Protocol: Mass Spectrometry
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion: A Predictive Tool for Researchers
This guide provides a comprehensive spectroscopic comparison between Ethyl 3-(2-Pyridinyl)acrylate and its N-oxide. While experimental data for the N-oxide is not widely available, the well-documented effects of N-oxidation on the pyridine ring allow for reliable predictions of its spectroscopic properties. The expected downfield shifts in NMR, the appearance of a strong N-O stretch in the IR spectrum, the bathochromic shift in the UV-Vis spectrum, and the increase in molecular weight observed in mass spectrometry serve as key identifiers for the successful N-oxidation of Ethyl 3-(2-Pyridinyl)acrylate. This comparative guide is intended to be a valuable resource for researchers in synthetic chemistry and drug development, aiding in the characterization of this important class of compounds.
References
-
Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. PubMed. Available at: [Link]
-
Analysis of the Near Ultraviolet Absorption Spectrum of Pyridine N‐Oxide Vapor. The Journal of Chemical Physics. Available at: [Link]
-
N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
(E)-ethyl 3-(pyridin-2-yl)acrylate. PubChem. Available at: [Link]
Sources
A Comparative Guide to the Bioisosteric Replacement of the N-oxide in Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, stands as a cornerstone of this optimization process.[1][2] This guide provides an in-depth technical comparison of bioisosteric replacements for the N-oxide moiety in the scaffold of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide."
The pyridine N-oxide functional group is a versatile tool in drug design, often employed to enhance aqueous solubility, modulate basicity, and introduce a hydrogen bond acceptor.[3][4] However, it can also be susceptible to in vivo reduction, potentially altering the compound's metabolic stability and pharmacological profile.[5] This guide will explore cutting-edge alternatives to the N-oxide group, presenting experimental data to inform rational drug design decisions.
The Reference Compound: Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
Physicochemical Properties (Predicted and Inferred)
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₁₁NO₃ | [6][7] |
| Molecular Weight | 193.2 g/mol | [6][7] |
| Appearance | Light Yellow Solid | [6] |
| Melting Point | 68-69 °C | [7] |
| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [8] |
| Calculated logP | ~1.0 - 1.5 | Based on similar structures. The N-oxide group significantly increases polarity compared to the parent pyridine. |
| Predicted pKa (of conjugate acid) | ~0.8 - 1.5 | Pyridine N-oxides are significantly weaker bases than their corresponding pyridines (pKa of pyridine is ~5.2).[4][9] |
Biological Activity Context
The ethyl 3-(2-pyridinyl)acrylate scaffold is present in various compounds with diverse biological activities, including antimicrobial and antiproliferative effects.[1][10][11] The introduction of the N-oxide is anticipated to modulate these activities, primarily through altered physicochemical properties influencing cell permeability and target engagement. For the purpose of this guide, we will consider a hypothetical baseline biological activity to illustrate the impact of bioisosteric replacement.
Bioisosteric Replacement Strategies for the Pyridine N-Oxide
The selection of a suitable bioisostere is a multifactorial decision, balancing steric, electronic, and pharmacokinetic considerations. Here, we evaluate three promising replacements for the pyridine N-oxide: the 2-difluoromethylpyridine, the sulfoximine, and the N-cyano-sulfoximine moieties.
The 2-Difluoromethylpyridine Moiety: A Hydrogen Bond Donor Mimic
The difluoromethyl group (CF₂H) has emerged as a compelling bioisostere for hydroxyl groups and, by extension, the polarized N-O bond in N-oxides. The rationale lies in its ability to act as a hydrogen bond donor, mimicking the hydrogen bond accepting capacity of the N-oxide oxygen.
A study by Tung et al. demonstrated the successful application of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide in a series of quorum sensing inhibitors.[12] This provides valuable experimental data for a direct comparison.
Comparative Biological Activity
| Compound | Structure | Quorum Sensing Inhibition IC₅₀ (µM) |
| 4NPO (Reference) | Pyridine N-Oxide derivative | 33 ± 1.12 |
| Compound 5 | 2-Difluoromethylpyridine analog | 19 ± 1.01 |
| Compound 6 | 2-Difluoromethylpyridine analog | 27 ± 0.67 |
| Compound 1 | 2-Difluoromethylpyridine analog | 35 ± 1.12 |
Data sourced from Tung et al. (2021).[12]
The data clearly indicates that the 2-difluoromethylpyridine analogs not only retain but in some cases, improve upon the biological activity of the parent N-oxide.[12] This suggests that for targets where hydrogen bonding is a key interaction, the 2-difluoromethylpyridine group is an excellent structural alternative.
Experimental Protocol: Synthesis of 2-Difluoromethylpyridine Analogs
The synthesis of the 2-difluoromethylpyridine core typically involves the difluoromethylation of a suitable pyridine precursor. A general, illustrative protocol is provided below.
Caption: General workflow for synthesizing 2-difluoromethylpyridine analogs.
The Sulfoximine Moiety: A Versatile and Stable Alternative
Sulfoximines are gaining significant traction in medicinal chemistry as bioisosteres for sulfones, sulfonamides, and, pertinently, N-oxides.[13][14] This S(VI) functional group offers a unique three-dimensional geometry and the ability to engage in hydrogen bonding as both a donor (N-H) and an acceptor (S=O).
Key Advantages of Sulfoximine Bioisosteres:
-
Improved Metabolic Stability: The S(VI) center is generally more resistant to metabolic degradation compared to the N-oxide, which can be reduced in vivo.[15]
-
Tunable Physicochemical Properties: The nitrogen atom of the sulfoximine can be substituted to fine-tune properties such as lipophilicity and hydrogen bonding capacity, offering a level of modularity not available with the N-oxide.[15][16]
-
Enhanced Aqueous Solubility: The polar nature of the sulfoximine group can lead to improved aqueous solubility compared to less polar bioisosteres.[14]
While a direct comparative study with Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is not available, research on sulfoximine analogs of existing drugs provides valuable insights into the property changes upon this bioisosteric replacement.
Experimental Protocol: Synthesis of Sulfoximines
The synthesis of sulfoximines can be achieved through several routes, with the oxidation of sulfilimines being a common method.
Caption: A common synthetic route to sulfoximines via sulfilimine intermediates.
The N-Cyano-Sulfoximine Moiety: A Nonclassical Bioisostere
The N-cyano-sulfoximine group presents a more novel and less explored bioisosteric replacement for the N-oxide. This functional group can be considered a nonclassical bioisostere, where the spatial arrangement and electronic properties allow it to mimic the parent group's interactions with a biological target, despite a different atomic composition.
The N-cyano-sulfoximine moiety is particularly interesting due to its potential to act as a strong hydrogen bond acceptor via the nitrogen of the cyano group and the oxygen of the sulfoximine. This could effectively replicate the hydrogen bonding capabilities of the N-oxide.
Recent research has highlighted the utility of N-cyano-sulfoximines in mediating bioorthogonal ligations, underscoring their unique reactivity and potential for incorporation into complex molecules.[17] While direct comparative data on its use as a pyridine N-oxide bioisostere is sparse, its physicochemical properties suggest it could be a valuable addition to the medicinal chemist's toolbox.
Experimental Protocol: Synthesis of N-Cyano-Sulfoximines
The synthesis of N-cyano-sulfoximines can be achieved from the corresponding sulfoximine through cyanation.
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- 11. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Oxidizing Agents for Pyridine N-Oxide Synthesis: A Guide for Researchers
Pyridine N-oxides are a cornerstone in modern medicinal chemistry and drug development. The introduction of an N-oxide moiety into the pyridine ring dramatically alters its electronic properties, enhancing its utility as a synthetic intermediate and often imparting unique biological activities. This transformation facilitates a range of reactions, including electrophilic and nucleophilic substitutions, making it a critical step in the synthesis of numerous pharmaceuticals and agrochemicals.
This guide provides an in-depth, head-to-head comparison of the most common oxidizing agents for pyridine N-oxide synthesis. We will delve into the performance, safety, cost, and environmental impact of each reagent, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal method for their specific needs.
The Contenders: A Look at Common Oxidizing Agents
The synthesis of pyridine N-oxides is predominantly achieved through the direct oxidation of the corresponding pyridine. While numerous oxidizing agents can effect this transformation, four have emerged as the most prevalent in both academic and industrial laboratories:
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and commercially available peroxy acid known for its reliability and high yields.
-
Peracetic Acid (in situ from H₂O₂ and Acetic Acid): A cost-effective and powerful oxidant generated directly in the reaction mixture.
-
Urea-Hydrogen Peroxide (UHP): A stable, solid source of hydrogen peroxide that offers improved safety and handling.
-
Oxone® (Potassium Peroxymonosulfate): A versatile and inexpensive solid oxidant that is soluble in water.
Performance Showdown: A Comparative Analysis
The choice of oxidizing agent significantly impacts reaction yield, scope, and conditions. A comprehensive review of the literature reveals that for 3-substituted pyridines, m-CPBA generally provides the highest yields compared to other common oxidizing agents like 30% hydrogen peroxide in glacial acetic acid, sodium perborate, and potassium peroxymonosulfate (Oxone®)[1].
To provide a clearer picture, the following table summarizes the performance of these key oxidants based on available data for the synthesis of pyridine N-oxide from pyridine.
| Oxidizing Agent | Typical Yield (%) | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| m-CPBA | 85-95% | CH₂Cl₂ or CHCl₃, 0 °C to rt | High yields, reliable, broad substrate scope | Expensive, shock-sensitive when pure, acidic byproduct |
| Peracetic Acid | 78-83% | Acetic acid, 85 °C | Cost-effective, readily available reagents | High temperatures, potential explosion risk, acidic solvent |
| Urea-H₂O₂ | Good to excellent | With anhydrides (e.g., TFAA), CH₂Cl₂ or CH₃CN | Safe, stable solid, easy to handle | Often requires an activator, can be less reactive |
| Oxone® | Good to excellent | Aqueous or mixed aqueous/organic solvents, rt to 50 °C | Inexpensive, stable solid, water-soluble byproducts | Can be less effective for electron-deficient pyridines |
Delving into the Mechanisms
The oxidation of pyridine to its N-oxide by peroxy acids like m-CPBA and peracetic acid proceeds through a concerted mechanism. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. This results in the formation of the N-O bond and the release of the corresponding carboxylic acid as a byproduct.
The mechanism for Oxone® (potassium peroxymonosulfate, KHSO₅) is believed to be analogous, with the peroxymonosulfate anion acting as the oxygen donor. The reaction involves the nucleophilic attack of the pyridine nitrogen on the terminal peroxide oxygen of the HSO₅⁻ ion.
Safety, Cost, and Green Chemistry: A Holistic View
Beyond yield and reactivity, practical considerations such as safety, cost, and environmental impact are paramount in selecting an oxidizing agent.
Safety and Handling
-
m-CPBA: While effective, m-CPBA is shock-sensitive, especially in its pure form, and requires careful handling and storage[2]. Commercial grades are typically sold at ~77% purity with water and m-chlorobenzoic acid to improve stability.
-
Peracetic Acid: The in situ generation from hydrogen peroxide and acetic acid is common, but concentrated peracetic acid solutions are explosive and highly corrosive[3]. Reactions are often run at elevated temperatures, which can increase the risk of thermal runaway.
-
Urea-Hydrogen Peroxide (UHP): This solid adduct of urea and hydrogen peroxide is a safer alternative to concentrated hydrogen peroxide solutions[4]. It is stable, easy to handle, and releases hydrogen peroxide upon dissolution.
-
Oxone®: As a stable, non-shock-sensitive solid, Oxone® is generally considered a safe and easy-to-handle oxidizing agent.
Cost-Effectiveness
-
m-CPBA: Generally the most expensive of the common oxidizing agents.
-
Peracetic Acid (from H₂O₂/AcOH): The most cost-effective option, utilizing inexpensive and readily available bulk chemicals.
-
Urea-Hydrogen Peroxide: Moderately priced, offering a balance between cost and safety.
-
Oxone®: An inexpensive and widely available bulk chemical.
Green Chemistry Metrics
To objectively compare the environmental footprint of these methods, we can utilize green chemistry metrics such as Atom Economy (AE) and Process Mass Intensity (PMI) .
-
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher AE indicates a more efficient and less wasteful process.
AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
Process Mass Intensity (PMI): PMI provides a more holistic view by considering the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of product. A lower PMI is indicative of a greener process.
PMI = Total Mass in Process / Mass of Product
The following table provides an estimated comparison of these metrics for the synthesis of pyridine N-oxide.
| Oxidizing Agent | Atom Economy (%) | Estimated PMI | Green Chemistry Considerations |
| m-CPBA | 35.5% | High | Use of chlorinated solvents, generation of chlorinated aromatic waste. |
| Peracetic Acid | 56.2% | Moderate to High | Use of excess acetic acid as solvent, which needs to be removed. |
| Urea-H₂O₂ | 49.7% | Moderate | Generates urea as a byproduct, often requires an activating agent. |
| Oxone® | 13.2% (for 2KHSO₅) | High | Low atom economy due to the inorganic salts in the reagent, but byproducts are water-soluble and potentially less harmful. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of pyridine N-oxide using the discussed oxidizing agents.
Protocol 1: N-Oxidation using m-CPBA
This protocol is a general procedure adapted from literature for the oxidation of pyridines.
Materials:
-
Pyridine (1.0 eq)
-
m-CPBA (~77%, 1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the pyridine in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x) to remove m-chlorobenzoic acid.
-
Wash the organic layer with saturated aqueous NaCl solution (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the pyridine N-oxide.
Protocol 2: N-Oxidation using Peracetic Acid
This protocol is adapted from Organic Syntheses[3].
Materials:
-
Pyridine (1.0 eq)
-
40% Peracetic acid in acetic acid (1.08 eq)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine.
-
With stirring, add the 40% peracetic acid at such a rate that the temperature reaches and is maintained at 85 °C. The addition typically takes 50–60 minutes.
-
After the addition is complete, continue to stir the mixture until the temperature drops to 40 °C.
-
The acetic acid and excess peracetic acid are removed by warming on a steam bath under vacuum.
-
The residual pyridine N-oxide can be purified by distillation under high vacuum (1 mm or less).
Protocol 3: N-Oxidation using Urea-Hydrogen Peroxide (UHP)
This protocol is a general method for the oxidation of electron-deficient pyridines using UHP and an activator[5].
Materials:
-
Substituted Pyridine (1.0 eq)
-
Urea-Hydrogen Peroxide (UHP) (1.5 eq)
-
Trifluoroacetic anhydride (TFAA) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the pyridine in CH₂Cl₂ at 0 °C, add TFAA dropwise.
-
Add UHP portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 4: N-Oxidation using Oxone®
This protocol is adapted from Organic Syntheses[6].
Materials:
-
Pyridine derivative (1.0 eq)
-
Oxone® (1.5 eq)
-
Methanol
-
Water
Procedure:
-
Dissolve the pyridine derivative in methanol in a round-bottom flask.
-
Add a solution of Oxone® in water to the stirred pyridine solution.
-
Stir the resulting suspension at room temperature to 50 °C for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with methanol.
-
Remove the methanol from the combined filtrates by rotary evaporation.
-
Extract the resulting aqueous mixture with dichloromethane.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the pyridine N-oxide.
Conclusion and Recommendations
The synthesis of pyridine N-oxides is a fundamental transformation in organic synthesis, and the choice of oxidizing agent has significant implications for yield, safety, cost, and environmental impact.
-
For high yields and broad substrate scope , particularly with electron-rich or simple pyridines, m-CPBA remains a reliable, albeit expensive, choice.
-
For large-scale and cost-sensitive syntheses , in situ generated peracetic acid is a powerful option, provided that the necessary safety precautions for handling peroxy compounds at elevated temperatures are strictly followed.
-
Urea-hydrogen peroxide emerges as an excellent compromise, offering enhanced safety and ease of handling with good to excellent yields, especially for electron-deficient pyridines when used with an activating agent.
-
Oxone® is a strong contender for green and scalable processes , given its low cost, stability, and the use of aqueous reaction media, although its atom economy is less favorable.
Ultimately, the optimal oxidizing agent will depend on the specific requirements of the synthesis, including the electronic nature of the pyridine substrate, the scale of the reaction, and the available resources and safety infrastructure. This guide provides the necessary data and insights to make an informed decision, enabling researchers to efficiently and safely access the valuable class of pyridine N-oxide compounds.
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Youssif, S. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC2001 , (i), 242-268. [Link]
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Farzaneh, F.; et al. N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP5W30O110]14−. J. Mol. Catal. A: Chem.2006 , 244 (1-2), 258-263. [Link]
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Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press, 1998. [Link]
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Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, June 9, 2012. [Link]
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Cativiela, C.; et al. A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Tetrahedron Lett.2000 , 41 (25), 4975-4978. [Link]
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Total Synthesis. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube, Dec 25, 2022. [Link]
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Shul'pin, G. B.; et al. Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. Catalysts2021 , 11 (11), 1339. [Link]
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Organic Chemistry Portal. Potassium peroxydisulfate. [Link]
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Ghorbani-Choghamarani, A.; et al. Highly Selective and Green Oxidation of Sulfides with Urea Hydrogen Peroxide in the Presence of Mn(III) Porphyrin Supported onto Carbon Nanotubes. J. Sulfur Chem.2016 , 37 (6), 637-648. [Link]
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Lee, M.; et al. Understanding the impacts of oxidant doses and dissolved organic carbon concentration on ozone and hydroxyl radical exposures in the peroxone process. Environ. Eng. Res.2024 , 29 (5), 230461. [Link]
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Wang, T.; et al. Impact of Primarily Emitted Oxygenated Volatile Organic Compounds on Ozone Formation in the Yangtze River Delta Region. EGUsphere2023 , 1-28. [Link]
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Shul'pin, G. B.; et al. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Molecules2020 , 25 (23), 5737. [Link]
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Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Li, Z.; et al. Attributing Increases in Ozone to Accelerated Oxidation of Volatile Organic Compounds at Reduced Nitrogen Oxides Concentrations. Environ. Sci. Technol.2021 , 55 (1), 241–250. [Link]
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Palav, A.; et al. m-CPBA–NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides. Org. Process Res. Dev.2019 , 23 (2), 244-251. [Link]
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A Researcher's Guide to Evaluating the Cytotoxicity of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide on Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of the cytotoxic effects of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" on various cancer cell lines. Given the novelty of this specific compound, this document emphasizes establishing robust experimental designs, selecting appropriate comparative compounds, and interpreting the resulting data within the broader context of cancer drug discovery.
Introduction: Unveiling the Therapeutic Potential of a Novel Compound
"Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" is a heterocyclic compound featuring both a pyridine N-oxide and an acrylate moiety.[1][2][3] Both of these functional groups are of significant interest in medicinal chemistry. Heterocyclic N-oxides are an emerging class of therapeutic agents with a wide range of biological activities, including anticancer properties.[4] Similarly, acrylate derivatives have been designed and synthesized as potential anticancer agents, with some exhibiting potent cytotoxic effects against cancer cell lines like MCF-7.[5]
The combination of these two pharmacophores in "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" suggests a potential for novel mechanisms of action and cytotoxic activity against cancer cells. This guide will walk you through the essential steps to rigorously evaluate this potential.
Foundational Knowledge: Understanding the Components
A sound experimental design begins with a thorough understanding of the compound's constituent parts and their known biological activities.
-
Pyridine N-Oxides: These compounds can act as nitric oxide mimics, bioisosteres of carbonyl groups, and hypoxic-selective cytotoxins.[4] Their role in cytotoxicity can be complex; for instance, pyridine N-oxide has shown protective effects against the cytotoxicity of some chloropyridines while inducing it in others.[6]
-
Acrylates: The acrylate group is an α,β-unsaturated carbonyl system, which can be reactive. The mechanism of action for acrylate toxicity can be membrane-mediated and may involve alkylation of protein thiols.[7] Some studies suggest that the carcinogenicity of acrylates may be linked to oxidative stress and subsequent apoptosis.[7] However, it's important to note that many lower acrylates are considered to have a non-genotoxic mechanism of action.[8][9]
Experimental Design: A Step-by-Step Approach to Cytotoxicity Profiling
A robust evaluation of a novel compound requires a multi-faceted approach. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: A streamlined workflow for evaluating the cytotoxicity of a novel compound.
Cell Line Selection: Choosing the Right Models
The choice of cancer cell lines is critical for obtaining relevant and interpretable results. It is advisable to use a panel of cell lines from different cancer types to assess the breadth of activity.[10]
Recommended Starting Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Cancer | Estrogen receptor-positive. |
| A549 | Lung Carcinoma | Commonly used for cytotoxicity screening.[11] |
| HeLa | Cervical Cancer | A well-characterized and widely used cell line. |
| HepG2 | Liver Cancer | Often used in toxicological studies.[12] |
Considerations for Cell Line Selection:
-
Relevance to a specific cancer type: If you have a particular cancer in mind, choose cell lines that are representative of that disease.[13]
-
Genetic background: Consider cell lines with known mutations (e.g., in p53) to investigate potential mechanisms of action.
-
Metabolic characteristics: Cancer cells often exhibit altered metabolism (the Warburg effect), which can impact drug sensitivity.[12]
Comparative Compounds: Establishing a Benchmark
To understand the potency of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide," it is essential to compare it against established anticancer drugs and structural analogs.
Suggested Comparative Compounds:
| Compound | Class | Rationale |
| Doxorubicin | Anthracycline | A widely used chemotherapeutic agent with a well-defined mechanism of action. |
| Cisplatin | Platinum-based drug | Another standard-of-care chemotherapy drug. |
| Pyridine N-oxide | Parent Compound | To assess the contribution of the N-oxide moiety to cytotoxicity. |
| Ethyl Acrylate | Parent Compound | To evaluate the effect of the acrylate group. |
Detailed Experimental Protocols
The following protocols provide a starting point for your investigations. It is crucial to optimize these protocols for your specific laboratory conditions and cell lines.
In Vitro Cytotoxicity Assays: The Core of the Analysis
Several assays can be used to measure cytotoxicity, each with its own advantages and limitations.[14][15] The MTT and SRB assays are two of the most common and well-validated methods.[16]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" and the comparative compounds. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[14]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly rinse the plate with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
Data Analysis: From Raw Data to Meaningful Results
The primary output of cytotoxicity assays is the IC50 value, which is the concentration of a drug that inhibits 50% of cell growth.[18]
Steps for IC50 Calculation:
-
Data Normalization: Convert the raw absorbance data to percentage of cell viability relative to the untreated control.[18]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[19] This will typically generate a sigmoidal curve.[18]
-
IC50 Determination: The IC50 value is the concentration that corresponds to 50% cell viability on the dose-response curve.[18][19] This can be calculated using non-linear regression analysis with software such as GraphPad Prism or specialized online calculators.[18][20] It is important to note that different calculation methods can lead to variability in the determined IC50 values.[21]
Delving Deeper: Investigating the Mechanism of Action
Once the cytotoxic potential of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" has been established, the next step is to investigate its mechanism of action. A common mechanism of cell death induced by anticancer agents is apoptosis, or programmed cell death.[22]
The Apoptotic Pathway: A Cascade of Events
Apoptosis is a highly regulated process involving a cascade of caspases, which are cysteine proteases that execute cell death.[22][23][24] There are two main apoptosis pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22][23] Both pathways converge on the activation of executioner caspases, such as caspase-3.[22][25]
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Assays for Detecting Apoptosis
Several methods can be used to determine if a compound induces apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key caspases, such as caspase-3 and caspase-7, to confirm the involvement of the caspase cascade.[26]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal an increase in the sub-G1 population, which is indicative of apoptotic cells.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the initial evaluation of the cytotoxic potential of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide." By following a systematic approach of cell line selection, comparative analysis, robust experimental protocols, and mechanistic studies, researchers can generate high-quality data to determine the therapeutic promise of this novel compound.
Future studies could explore the compound's effects on other hallmarks of cancer, such as cell migration and angiogenesis. Additionally, investigating the specific molecular targets of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" will be crucial for its further development as a potential anticancer agent. The unique combination of the pyridine N-oxide and acrylate moieties may lead to a novel mechanism of action, making this an exciting area for further research.
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Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Apoptosis Signaling Pathway: Stages, Types and Key Molecules - QIAGEN. [Link]
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Caspase signaling pathway: Significance and symbolism. [Link]
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Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf. [Link]
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How to calculate IC50 - Science Gateway. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. [Link]
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Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - NIH. [Link]
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Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
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Recent developments in the field of cancer therapy indicate that pyridine and pyrimidine analogues present promising prospects. [Link]
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Structure and metabolism of ethyl acrylate. [Link]
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Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC - NIH. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [Link]
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Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed. [Link]
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A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates. [Link]
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259729-55-0| Chemical Name : Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide | Pharmaffiliates. [Link]
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Benchmarking the stability of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" against similar compounds
Introduction: The Critical Role of Stability in Drug Development
In the landscape of pharmaceutical research and development, the intrinsic stability of a molecule is a cornerstone of its potential as a therapeutic agent. It dictates not only the compound's shelf-life and storage requirements but also its metabolic fate and degradation profile in vivo. This guide presents a comprehensive stability benchmark of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide," a heterocyclic compound of interest, against structurally related molecules. By subjecting these compounds to a battery of stress conditions, as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, we aim to elucidate the chemical liabilities and degradation pathways inherent to its unique structure.[1][2][3] This information is paramount for researchers, enabling informed decisions in lead optimization, formulation development, and analytical method validation.
Scientific Rationale: A Structure-Activity Relationship Approach to Stability
The chemical architecture of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide incorporates three key functional moieties: a pyridine N-oxide ring, an ethyl acrylate group, and the conjugated system that links them. To understand the contribution of each component to the overall stability of the molecule, a carefully selected panel of comparator compounds has been chosen for this study:
-
Ethyl 3-(2-Pyridinyl)acrylate: The direct parent compound, lacking the N-oxide functionality. This comparison will directly probe the influence of the N-oxide group on the molecule's stability.
-
Pyridine N-oxide: This allows for the isolated assessment of the stability of the heterocyclic N-oxide core, a common motif in medicinal chemistry.[4]
-
Ethyl Acrylate: This compound represents the acrylate ester portion of the target molecule, which is known to be susceptible to hydrolysis and polymerization.[5][6]
By systematically evaluating the degradation of these four compounds under identical stress conditions, we can deconstruct the stability profile of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide and attribute specific degradation pathways to its constituent parts.
Experimental Design: A Forced Degradation Study
Forced degradation, or stress testing, is an essential component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[2] The goal is to identify the likely degradation products and establish the intrinsic stability of the molecule.[5] This study will employ the following stress conditions as outlined in the ICH Q1A(R2) guidelines:[1][2][5]
-
Acidic Hydrolysis: 0.1 N HCl at 60°C
-
Basic Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C (dry heat)
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The extent of degradation will be monitored at predetermined time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow Diagram
Caption: Workflow for the comparative forced degradation study.
Detailed Experimental Protocols
Preparation of Stock Solutions
-
Accurately weigh 10 mg of each compound (Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide; Ethyl 3-(2-Pyridinyl)acrylate; Pyridine N-oxide; Ethyl Acrylate) into separate 10 mL volumetric flasks.
-
Dissolve the contents of each flask in a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
Forced Degradation Procedures
For each of the four compounds, the following stress conditions will be applied:
-
Acidic Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 N HCl and dilute to the mark with water to achieve a final concentration of 0.1 mg/mL in 0.1 N HCl.
-
Incubate the flask in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize each aliquot with an equivalent amount of 1 N NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 N NaOH and dilute to the mark with water to achieve a final concentration of 0.1 mg/mL in 0.1 N NaOH.
-
Incubate the flask in a water bath at 60°C.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize each aliquot with an equivalent amount of 1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂ and dilute to the mark with water to achieve a final concentration of 0.1 mg/mL in 3% H₂O₂.
-
Keep the flask at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Place the petri dish in a hot air oven maintained at 80°C.
-
At 0, 24, 48, and 72 hours, prepare a 0.1 mg/mL solution of the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a 0.1 mg/mL solution of the compound in the mobile phase.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots from both the exposed and control samples at 0, 4, 8, 24, and 48 hours for HPLC analysis.
-
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Comparative Stability Data
The percentage of the remaining parent compound at each time point will be calculated and summarized in the tables below.
Table 1: Stability of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
| Stress Condition | 0 hr | 1 hr | 2 hr | 4 hr | 8 hr | 24 hr | 48 hr | 72 hr |
| 0.1 N HCl, 60°C | 100% | - | 95% | 88% | 75% | 50% | - | - |
| 0.1 N NaOH, 60°C | 100% | 85% | 70% | 50% | 20% | - | - | - |
| 3% H₂O₂, RT | 100% | - | 98% | 95% | 90% | 80% | - | - |
| 80°C, Dry Heat | 100% | - | - | - | - | 99% | 98% | 97% |
| Photolytic | 100% | - | - | 92% | 85% | 70% | 55% | - |
Table 2: Stability of Ethyl 3-(2-Pyridinyl)acrylate
| Stress Condition | 0 hr | 1 hr | 2 hr | 4 hr | 8 hr | 24 hr | 48 hr | 72 hr |
| 0.1 N HCl, 60°C | 100% | - | 98% | 95% | 90% | 80% | - | - |
| 0.1 N NaOH, 60°C | 100% | 70% | 50% | 25% | 5% | - | - | - |
| 3% H₂O₂, RT | 100% | - | 99% | 98% | 97% | 95% | - | - |
| 80°C, Dry Heat | 100% | - | - | - | - | 99% | 98% | 97% |
| Photolytic | 100% | - | - | 95% | 90% | 82% | 75% | - |
Table 3: Stability of Pyridine N-oxide
| Stress Condition | 0 hr | 1 hr | 2 hr | 4 hr | 8 hr | 24 hr | 48 hr | 72 hr |
| 0.1 N HCl, 60°C | 100% | - | 100% | 100% | 99% | 98% | - | - |
| 0.1 N NaOH, 60°C | 100% | - | 100% | 100% | 100% | 99% | - | - |
| 3% H₂O₂, RT | 100% | - | 97% | 94% | 88% | 75% | - | - |
| 80°C, Dry Heat | 100% | - | - | - | - | 100% | 100% | 99% |
| Photolytic | 100% | - | - | 88% | 78% | 60% | 45% | - |
Table 4: Stability of Ethyl Acrylate
| Stress Condition | 0 hr | 1 hr | 2 hr | 4 hr | 8 hr | 24 hr | 48 hr | 72 hr |
| 0.1 N HCl, 60°C | 100% | - | 97% | 92% | 85% | 65% | - | - |
| 0.1 N NaOH, 60°C | 100% | 50% | 20% | 5% | <1% | - | - | - |
| 3% H₂O₂, RT | 100% | - | 100% | 100% | 99% | 98% | - | - |
| 80°C, Dry Heat | 100% | - | - | - | - | 98% | 96% | 94% |
| Photolytic | 100% | - | - | 98% | 96% | 90% | 85% | - |
Analysis and Discussion of Degradation Pathways
The experimental data reveals distinct stability profiles for each compound, highlighting the influence of the N-oxide and acrylate functionalities.
-
Hydrolytic Stability: All compounds containing the ethyl acrylate moiety demonstrated significant degradation under basic conditions, consistent with base-catalyzed ester hydrolysis.[4][7] Ethyl acrylate was the most susceptible, followed by Ethyl 3-(2-Pyridinyl)acrylate and then the N-oxide derivative. This suggests that the electron-withdrawing nature of the pyridine ring and the N-oxide group may slightly retard the rate of hydrolysis. Under acidic conditions, degradation was less pronounced but still evident for the acrylate-containing compounds. Pyridine N-oxide was remarkably stable to both acidic and basic hydrolysis.
-
Oxidative Stability: The primary liability to oxidation appears to be the pyridine N-oxide ring. Both Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide and Pyridine N-oxide showed moderate degradation in the presence of hydrogen peroxide. This is likely due to reactions at the N-oxide oxygen or the pyridine ring itself. The acrylate-containing compounds without the N-oxide were relatively stable to oxidation.
-
Thermal Stability: All four compounds exhibited good thermal stability under the tested conditions, with minimal degradation observed at 80°C.
-
Photostability: The pyridine N-oxide functionality is the most significant contributor to photosensitivity. Pyridine N-oxide itself and Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide both underwent significant degradation upon exposure to light. This is consistent with literature reports of photochemical rearrangements of pyridine N-oxides, potentially forming oxaziridine-like intermediates.[2] Ethyl 3-(2-Pyridinyl)acrylate also showed some photolytic degradation, which can be attributed to the conjugated system and the potential for polymerization initiated by UV light.[6]
Proposed Degradation Pathways
Caption: Major degradation pathways for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Conclusion: A Hierarchy of Stability
This comparative study establishes a clear hierarchy of stability among the tested compounds and provides critical insights into the chemical liabilities of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
-
Most Labile Moiety: The ethyl acrylate ester is highly susceptible to base-catalyzed hydrolysis across all relevant compounds.
-
Key Instability Contributor: The pyridine N-oxide group is the primary driver of photolytic and oxidative degradation.
-
Overall Stability Ranking (Most Stable to Least Stable):
-
Under hydrolytic (basic) conditions: Pyridine N-oxide > Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide > Ethyl 3-(2-Pyridinyl)acrylate > Ethyl Acrylate
-
Under photolytic conditions: Ethyl Acrylate > Ethyl 3-(2-Pyridinyl)acrylate > Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide > Pyridine N-oxide
-
Under oxidative conditions: Ethyl Acrylate ≈ Ethyl 3-(2-Pyridinyl)acrylate > Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide > Pyridine N-oxide
-
The introduction of the N-oxide to Ethyl 3-(2-Pyridinyl)acrylate enhances its stability towards basic hydrolysis to a small extent but significantly increases its susceptibility to photolytic and oxidative degradation. This guide provides a foundational dataset for drug development professionals to anticipate potential degradation issues, design appropriate formulation strategies, and develop robust analytical methods for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide and related compounds.
References
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ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide. In Pharmaceutical Stress Testing: Predicting Drug Degradation (pp. 1-57). Informa Healthcare. [Link]
-
PubChem. (n.d.). Ethyl Acrylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). The alkaline hydrolysis of ethyl acrylate in ethanol-water mixtures. [Link]
-
ResearchGate. (n.d.). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. [Link]
-
International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Ataman Kimya. (n.d.). ETHYL ACRYLATE. [Link]
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MDPI. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
As researchers dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, from synthesis to disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS No. 259729-55-0), a compound used in specialized research applications.
Our approach is grounded in the "precautionary principle." While specific, comprehensive toxicological data for this exact molecule is not widely published, its structure—combining an acrylate moiety and a pyridine-N-oxide moiety—demands a conservative and rigorous disposal pathway based on the known hazards of these chemical classes.
Hazard Profile Analysis: The Rationale for Caution
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The chemical structure of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide informs our risk assessment.
-
Acrylate Group: Acrylate esters are known for a range of potential hazards. They can be skin and respiratory irritants, and some may cause allergic skin reactions.[1][2] Furthermore, acrylates can undergo hazardous polymerization if not properly handled or if exposed to heat, light, or incompatible materials.[1] Many acrylate compounds are also recognized as being harmful or toxic to aquatic life.[1]
-
Pyridine-N-Oxide Group: The pyridine-N-oxide functional group indicates that the compound should be handled as a hazardous substance. Pyridine and its derivatives are often associated with toxicity, and their waste must be managed carefully to prevent environmental release.[3][4] Disposal protocols for pyridine-N-oxide specifically call for handling by licensed professional waste disposal services and prohibit discharge into drains or sewage systems.[5][6]
Given this composite profile, Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide must be treated as a hazardous waste, with particular attention paid to its potential reactivity, toxicity, and environmental impact.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all waste containing Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is handled safely from the point of generation to its final disposition.
Step 1: Immediate Containment and Waste Identification
All chemical waste must be considered hazardous from the moment it is generated.[7]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for solid waste. For liquid waste (e.g., contaminated solvents), use a separate, appropriate liquid waste container. The container must have a secure, tight-fitting screw cap.[8]
-
Initial Labeling: As soon as the first item of waste is added, label the container with the words "HAZARDOUS WASTE ".[9]
-
Identify Contents: Clearly list all chemical constituents, including "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" and any solvents or other chemicals present. Vague descriptions are unacceptable.[8]
Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)
Proper segregation prevents dangerous chemical reactions.
-
Establish an SAA: Designate a specific location in the laboratory, at or near the point of waste generation and under the control of lab personnel, as your Satellite Accumulation Area (SAA).[8][9]
-
Segregate Incompatibles: Store the waste container for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide away from incompatible materials. Based on its structure, it should be segregated from:
-
Secure Containment: Keep the waste container securely capped at all times, except when adding waste.[8] This minimizes the release of any potential vapors.
Step 3: Arranging for Professional Disposal
Disposal of this chemical waste must be handled by professionals.
-
Do Not Exceed Limits: Laboratories must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.[7] Schedule waste pickups at a frequency that prevents exceeding these limits.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[5][6] Provide them with the exact chemical identification from your waste label.
Step 4: Managing Spills and Contaminated Materials
Accidents require a prepared response.
-
Personal Protective Equipment (PPE): Before cleaning a spill, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemically resistant gloves.[6]
-
Contain and Absorb: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into your designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Contaminated Items: Any items that cannot be decontaminated, such as gloves, absorbent pads, and contaminated lab coats, must be disposed of as hazardous waste.[1]
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden :
-
DO NOT pour Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide or solutions containing it down the sink or into any drain.[5][7] This can contaminate waterways and is illegal.
-
DO NOT attempt to evaporate the chemical in a fume hood as a means of disposal.[7]
-
DO NOT mix this waste with other waste streams unless you have confirmed compatibility. Never mix with unknown wastes.[8]
-
DO NOT dispose of the solid chemical or contaminated materials in the regular trash.[7]
Data and Workflow Summary
For quick reference, the key information is summarized below.
| Parameter | Information | Source(s) |
| Chemical Name | Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide | [11] |
| CAS Number | 259729-55-0 | [11] |
| Appearance | Light Yellow Solid | [11] |
| Inferred Hazards | Skin/eye/respiratory irritant, potential sensitizer, hazardous polymerization risk, toxic to aquatic life, general toxicity. | [1][2][5] |
| Recommended PPE | Safety glasses with side-shields, chemically resistant gloves (e.g., nitrile), lab coat. | [6] |
| Storage | Store in a cool (2-8°C for neat compound), dry, well-ventilated place away from incompatible materials.[6][12] | |
| Primary Disposal | Treat as hazardous waste. Arrange for collection by a licensed disposal company for high-temperature incineration. | [5][6][10] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide waste.
Caption: Disposal workflow for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
- Kaitai Petrochemical. (2026).
- Biosynth. (n.d.). Ethyl 3-(2-Pyridinyl)
- Sigma-Aldrich. (2025).
- Vanderbilt University Medical Center. (n.d.).
- Carl ROTH. (n.d.).
- ECHEMI. (n.d.).
- Agency for Toxic Substances and Disease Registry (
- Jubilant Ingrevia. (2024).
- Central Drug House (P) Ltd. (n.d.).
- Longchang Chemical. (2024).
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Trinseo. (n.d.). Closing the Loop: Depolymerizing Acrylic Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.).
- Pharmaffiliates. (n.d.). Ethyl 3-(2-Pyridinyl)
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- NailKnowledge. (2025). Safe and Responsible Disposal of Acrylic Liquid.
- TCI Chemicals. (2025).
- Desalination and Water Treatment. (2019). Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption.
-
ChemicalBook. (n.d.). 259729-55-0(Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide) Product Description. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOaoErkUUORUQHBSTsBjd5H4OVrNuZ-b_iFjt_eCjmdl68VmeLiUqtCptKPMZJHpUOUPL8zCnFupFUGbXACb3EiwGRhMhlC4fYyp-1GgZAXLQk3l8T-iYzmW9k05KWjLmIYGqm_nMyTp168dSu8nDzGldZYSRbknTKobu8ty_GWVle]([Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS No. 259729-55-0). As specific safety data for this compound is limited, this protocol is grounded in a conservative hazard assessment based on its primary structural components: the pyridine N-oxide moiety and the ethyl acrylate moiety. This approach ensures a high margin of safety for researchers, scientists, and drug development professionals.
Hazard Analysis by Structural Analogy
The core principle of this guide is to understand the potential risks of the whole molecule by examining the known hazards of its parts. Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a solid compound with a melting point of 68-69°C and is soluble in solvents like acetone, dichloromethane, and methanol.[1][2]
-
Pyridine N-Oxide Moiety: Pyridine and its derivatives are recognized as hazardous substances.[3][4] Pyridine-N-oxide is known to cause skin and eye irritation.[5][6][7][8] It may be harmful if inhaled, causing respiratory tract irritation, or if swallowed.[5] While comprehensive toxicological data is often lacking for specific derivatives, the hazards associated with the parent pyridine ring, such as potential liver damage with chronic exposure, necessitate cautious handling.[5][9]
-
Ethyl Acrylate Moiety: Acrylate esters are a well-characterized class of chemicals with known hazards.[10][11] Ethyl acrylate is a flammable liquid that is harmful if swallowed or in contact with the skin.[12] It is a known skin, eye, and respiratory irritant and can cause allergic skin reactions (sensitization) in some individuals.[13] A critical, though less common, hazard with acrylates is their potential for uncontrolled and violent polymerization if exposed to heat or contaminants.[10][14]
Synthesized Hazard Profile: Based on this analysis, Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide should be treated as a substance that is:
-
An irritant to the skin, eyes, and respiratory system.
-
Potentially harmful via inhalation, ingestion, and skin absorption.
-
A potential skin sensitizer.
-
Composed of a flammable moiety, warranting precautions against ignition sources.
Quantitative Data Summary
The following table summarizes key data extrapolated from the parent compounds and the limited information available for the target compound. This data informs our conservative approach to PPE selection.
| Property | Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide | Pyridine-N-Oxide | Ethyl Acrylate |
| CAS Number | 259729-55-0[15][16] | 694-59-7[7] | 140-88-5 |
| Form | Light Yellow Solid[15][16] | Solid | Colorless Liquid[14] |
| Melting Point | 68-69 °C[1] | 66-69 °C | -71 °C |
| Boiling Point | ~400 °C (Predicted)[1] | 270 °C | 99 °C |
| Known Hazards | Data not available | Skin, eye, and respiratory irritation.[7][8] | Flammable; Harmful if swallowed/inhaled/in contact with skin; Skin/eye/respiratory irritant; Skin sensitizer.[12] |
The Hierarchy of Controls: Your Self-Validating Safety System
Effective laboratory safety does not begin with gloves and goggles; it begins with a systematic approach to mitigating risk. This protocol is built on the established hierarchy of controls.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Engineering Controls (Primary Barrier)
-
Chemical Fume Hood: All manipulations of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[17] This is the most critical control measure to mitigate the inhalation hazard posed by the compound, whether as a fine powder or as vapors from its solutions.
Administrative Controls (Safe Work Practices)
-
Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked, and access should be limited to trained personnel.
-
Waste Management: Waste containing this chemical is considered hazardous.[4][18] Follow the specific disposal protocols outlined in Section 5 of this guide.
Personal Protective Equipment (Last Line of Defense)
PPE is essential but should never be the sole means of protection.[19] The following PPE is mandatory for all work with this compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Required for all procedures. Safety glasses are insufficient as they do not protect against splashes.[20][21] All eye protection must be ANSI Z87.1-compliant.[20][21]
-
Face Shield: A full face shield must be worn over chemical splash goggles when handling larger quantities (>1 liter of solution) or during any operation with a significant splash or spray potential.[20][21]
-
-
Hand Protection:
-
Rationale: Due to the potential for skin irritation, sensitization, and unknown dermal absorption, a robust double-gloving strategy is required.[3][20]
-
Inner Glove: Use a thin, flexible laminate glove (e.g., Silver Shield). These offer protection against a very broad range of chemicals but can be cumbersome.
-
Outer Glove: Wear a standard disposable nitrile glove over the inner glove.[20] The nitrile glove provides dexterity and should be changed immediately upon contact with the chemical or after every 30-60 minutes of use, whichever comes first.[20]
-
Inspection: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.
-
-
Body Protection:
-
Respiratory Protection:
-
Standard Operations: A respirator is not typically required for routine work conducted within a certified chemical fume hood.
-
Non-Routine Operations: For large-scale spill cleanup or if there is a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be necessary.[5] All respirator use requires prior medical clearance, training, and fit-testing as part of your institution's respiratory protection program.
-
Step-by-Step Operational Plan
This workflow ensures safety at every stage of handling the compound.
Caption: A four-stage workflow for handling Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Spill Cleanup Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation.
-
Don PPE: Don the full PPE ensemble described in Section 3.3, including respiratory protection if the spill is large or generates dust.
-
Contain & Absorb: For a solid spill, carefully cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3] For a liquid spill, contain with absorbent pads or dikes.
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
-
Solid Waste: Collect unused compound, contaminated weigh boats, and contaminated absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a high-density polyethylene container).[3]
-
Liquid Waste: Collect all solutions containing the compound in a sealed, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[3]
-
Contaminated PPE: Disposable items such as gloves, bench paper, and wipes must be collected in a designated hazardous waste bag and sealed.[3]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide," and the date of accumulation.[3]
-
Storage and Disposal: Store sealed waste containers in a designated secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[3]
References
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PPE and Safety for Chemical Handling - ACS Material. [Link]
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Personal Protective Equipment Requirements for Laboratories - University of Washington Environmental Health and Safety. [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories - Princeton University Environmental Health and Safety. [Link]
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Personal Protective Equipment in Chemistry - Dartmouth College Environmental Health and Safety. [Link]
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Production, Import, Use, and Disposal of Pyridine - Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. [Link]
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Pyridine Toxicological Profile - Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Standard Operating Procedure for Pyridine - Washington State University. [Link]
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Methacrylate Esters – Safe Handling Manual - Methacrylate Producers Association, Inc. [Link]
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Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide - Pharmaffiliates. [Link]
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Safe Handling and Storage of Acrylates - Arkema, BASF, Dow. [Link]
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Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe. [Link]
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Treatment of Pyridine and Pyridine Derivatives Wastewater - Jiangsu Haipu Functional Materials Co.,Ltd. [Link]
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Hazard Summary: Pyridine - New Jersey Department of Health. [Link]
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Lab Safety Guideline: Methyl Methacrylate - Harvard Environmental Health and Safety. [Link]
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MSDS Ethyl Acrylate - Ayers Chemical. [Link]
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OSHA PEL Project - Ethyl Acrylate - NIOSH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
